Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
Description
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Properties
Molecular Formula |
C67H101N11O16 |
|---|---|
Molecular Weight |
1316.6 g/mol |
IUPAC Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H101N11O16/c1-15-40(6)58(50(92-13)36-55(83)77-34-22-25-49(77)60(93-14)41(7)61(85)70-42(8)59(84)46-23-18-16-19-24-46)75(11)66(90)56(38(2)3)74-65(89)57(39(4)5)76(12)67(91)94-37-45-27-29-47(30-28-45)72-64(88)48(35-51(68)79)73-63(87)44(10)71-62(86)43(9)69-52(80)26-20-17-21-33-78-53(81)31-32-54(78)82/h16,18-19,23-24,27-32,38-44,48-50,56-60,84H,15,17,20-22,25-26,33-37H2,1-14H3,(H2,68,79)(H,69,80)(H,70,85)(H,71,86)(H,72,88)(H,73,87)(H,74,89)/t40-,41+,42+,43-,44-,48-,49-,50+,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
AWJDDTWUHNATEN-NAMAUAOVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the potent anti-cancer agent, Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE. This small molecule drug conjugate is designed for targeted activation within the tumor microenvironment, leveraging enzymatic cleavage to release the highly cytotoxic payload, monomethyl auristatin E (MMAE). This document details the molecular structure, the step-by-step mechanism of action from cleavage to apoptosis, summarizes available quantitative data, and provides illustrative experimental protocols and signaling pathway diagrams to facilitate further research and development.
Introduction
This compound is a novel investigational anti-cancer compound. It belongs to the class of targeted therapies that utilize a cleavable linker to deliver a potent cytotoxic agent specifically to the tumor site. The design of this conjugate aims to maximize therapeutic efficacy while minimizing systemic toxicity. The core components of this molecule are:
-
Mc: A targeting moiety responsible for guiding the conjugate to the tumor. The specific identity of "Mc" is detailed in the originating patent CN104147612A.
-
Alanyl-Alanyl-Asparagine: A tripeptide sequence specifically designed for recognition and cleavage by proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
-
p-Aminobenzyl (PAB): A self-immolative spacer that, upon cleavage of the peptide linker, releases the active drug.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Mechanism of Action
The therapeutic effect of this compound is a multi-step process that relies on the specific conditions of the tumor microenvironment for its activation.
Targeting and Internalization
The "Mc" moiety directs the conjugate to the tumor cells. Upon binding to its target on the cell surface, the conjugate is internalized, typically via endocytosis.
Enzymatic Cleavage of the Linker
Once inside the cell, the conjugate traffics to endosomal and lysosomal compartments. These organelles are characterized by a lower pH and the presence of various proteases, including cathepsin B. Cathepsin B recognizes and cleaves the Alanyl-Alanyl-Asparagine tripeptide linker. This cleavage is the critical activation step.
Self-Immolation of the PAB Spacer and MMAE Release
The cleavage of the peptide bond triggers the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer, which releases the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.
Inhibition of Tubulin Polymerization
Free MMAE, a potent antimitotic agent, then binds to tubulin, the building block of microtubules.[1] This binding disrupts microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
Cell Cycle Arrest and Apoptosis
The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase. Unable to proceed through mitosis, the cancer cell undergoes programmed cell death, or apoptosis. This apoptotic cascade involves the activation of caspases and the cleavage of key cellular substrates, ultimately leading to the dismantling of the cell.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its cytotoxic payload, MMAE.
Table 1: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Outcome | Reference |
| This compound | Mice | Panc-1 | 26.2 µg/kg, weekly for 4 weeks | Intravenous (IV) | Suppression of tumor growth | Patent CN104147612A |
Table 2: In Vitro Cytotoxicity of MMAE on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | |
| HepG2 | Liver Cancer | Data not specified | |
| OVCAR3 | Ovarian Cancer | Data not specified | |
| N87 | Gastric Cancer | Data not specified |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the mechanism of action of this compound.
Cathepsin B Cleavage Assay
Principle: This assay measures the cleavage of the peptide linker by cathepsin B, often using a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Mc-Alanyl-Alanyl-Asparagine-PAB-fluorophore conjugate in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).
-
Prepare a solution of purified human cathepsin B in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add the substrate conjugate to a final concentration of 10 µM.
-
Initiate the reaction by adding the cathepsin B solution.
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for an AMC-based fluorophore).
-
-
Data Analysis:
-
Calculate the rate of cleavage from the linear portion of the fluorescence versus time curve.
-
Determine kinetic parameters (kcat and KM) by measuring the reaction rate at various substrate concentrations.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the conjugate.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Prepare a stock solution of GTP in the polymerization buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution and the compound dilutions.
-
Incubate at 37°C for a few minutes to allow the compound to bind to tubulin.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain polymerization curves.
-
Determine the rate of polymerization from the initial linear phase of the curve.
-
Calculate the IC50 for the inhibition of tubulin polymerization.
-
In Vivo Pancreatic Cancer Xenograft Model
Principle: This model assesses the anti-tumor efficacy of the conjugate in a living organism.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject human pancreatic cancer cells (e.g., Panc-1) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound intravenously at the desired dose and schedule. The control group receives the vehicle.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Structure and Function of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is a sophisticated linker-drug conjugate integral to the development of targeted cancer therapies, specifically within the domain of Antibody-Drug Conjugates (ADCs). This molecule is meticulously designed for stability in systemic circulation and specific activation within the tumor microenvironment, ensuring the selective delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to malignant cells. This guide provides a detailed examination of its chemical architecture, a plausible synthetic route, its mechanism of action, and relevant physicochemical properties.
Chemical Structure and Components
This compound is a complex chemical entity with a modular design, comprising four key functional units: a maleimidocaproyl (Mc) group, a tripeptide linker (Alanyl-Alanyl-Asparagine), a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the cytotoxic payload, monomethyl auristatin E (MMAE).
-
Maleimidocaproyl (Mc) Group: This unit serves as the reactive handle for conjugation to a targeting moiety, typically a monoclonal antibody (mAb). The maleimide (B117702) group reacts with free thiol groups, often engineered into the antibody's structure, to form a stable covalent bond.
-
Tripeptide Linker (Alanyl-Alanyl-Asparagine): This specific tripeptide sequence is designed to be susceptible to enzymatic cleavage by proteases that are overexpressed in the tumor microenvironment, such as legumain. This enzymatic susceptibility is a critical feature for the selective release of the cytotoxic payload at the tumor site.
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB unit is a self-immolative spacer. Following the enzymatic cleavage of the tripeptide linker, the PAB group undergoes a 1,6-elimination reaction, which spontaneously releases the active drug, MMAE. This self-immolative property ensures that the payload is released in its unmodified, fully potent form.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent antimitotic agent. Upon release, it disrupts the microtubule network within cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The overall structure is designed to be highly stable in the bloodstream, minimizing off-target toxicity, while being efficiently processed to release the cytotoxic payload within the tumor microenvironment.
Physicochemical Properties
| Property | Value |
| CAS Number | 1638970-46-3 |
| Molecular Formula | C67H101N11O16 |
| Molecular Weight | 1316.61 g/mol |
Plausible Synthetic Pathway
The synthesis of this compound is a multi-step process that involves the sequential coupling of its constituent parts. While a specific, detailed protocol from a single source is not publicly available, a chemically logical and feasible synthetic route can be proposed based on standard peptide synthesis and bioconjugation techniques.
Experimental Protocol: Hypothetical Synthesis
-
Synthesis of the Tripeptide Linker: The tripeptide Alanyl-Alanyl-Asparagine is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The N-terminus is protected with an Fmoc group, and the C-terminus is activated for subsequent coupling.
-
Coupling of the Tripeptide to PAB-MMAE: The cytotoxic agent MMAE is first coupled to the p-aminobenzyl alcohol (PAB) spacer. The resulting PAB-MMAE is then reacted with the activated C-terminus of the Fmoc-protected tripeptide.
-
Introduction of the Maleimidocaproyl Group: Following the successful coupling of the tripeptide to PAB-MMAE, the N-terminal Fmoc protecting group is removed. The free amine is then acylated with an activated ester of maleimidocaproic acid to introduce the maleimide functionality.
-
Purification and Characterization: The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action: From ADC to Cellular Apoptosis
The therapeutic efficacy of an ADC utilizing the this compound linker-drug is predicated on a multi-stage process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Signaling and Activation Pathway
The Enzymatic Cleavage of the Alanyl-Alanyl-Asparagine Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Alanyl-Alanyl-Asparagine (Ala-Ala-Asn) tripeptide sequence is a crucial component in the design of advanced therapeutic agents, particularly antibody-drug conjugates (ADCs) and prodrugs. Its selective cleavage by specific enzymes that are overexpressed in pathological environments, such as the tumor microenvironment, allows for the targeted release of potent cytotoxic agents. This guide provides an in-depth technical overview of the enzymatic cleavage of the Ala-Ala-Asn linker, focusing on the core enzymatic players, quantitative cleavage data, and detailed experimental protocols.
Core Concepts: Legumain-Mediated Cleavage
The primary enzyme responsible for the hydrolysis of the Ala-Ala-Asn linker is legumain , also known as asparaginyl endopeptidase (AEP).[1][2] Legumain is a cysteine protease belonging to the C13 peptidase family that exhibits a stringent specificity for cleaving peptide bonds C-terminal to asparagine (Asn) and, to a lesser extent, aspartate (Asp) residues.[2][3]
Legumain is predominantly active in the acidic environment of lysosomes and endosomes.[4] Notably, its expression is significantly upregulated in various solid tumors, where it is implicated in tumor invasion and metastasis.[5] This differential expression and activity profile make the Ala-Ala-Asn linker an attractive candidate for tumor-targeted drug delivery, as the linker remains stable in the systemic circulation (at neutral pH) and is selectively cleaved to release the therapeutic payload within the target cancer cells.[5]
Quantitative Data on Ala-Ala-Asn Linker Cleavage
The efficiency of legumain-mediated cleavage of the Ala-Ala-Asn linker is highly dependent on pH. The following tables summarize key quantitative data on the enzymatic kinetics of legumain with model substrates.
| Substrate | Enzyme Source | Km (µM) | Reference |
| Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 | [6] |
| Cbz-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | [6] |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | Not specified | [4] |
Table 1: Michaelis-Menten Constants (Km) for Legumain with Ala-Ala-Asn Model Substrates. The Km value represents the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate.
| Substrate | pH | kcat/KM (M-1s-1) | Reference |
| Z-AAN-AMC | 7.0 | ~1,000 | [7] |
| Z-AAN-AMC | 6.5 | ~10,000 | [7] |
| Z-AAN-AMC | 6.0 | ~30,000 | [7] |
| Z-AAN-AMC | 5.5 | ~40,000 | [7] |
| Z-AAN-AMC | 5.0 | ~30,000 | [7] |
| Z-AAN-AMC | 4.5 | ~15,000 | [7] |
| Z-AAN-AMC | 4.0 | ~5,000 | [7] |
| Z-AAN-AMC | 3.5 | ~1,000 | [7] |
| Z-AAD-AMC | 6.0 | ~1,000 | [7] |
| Z-AAD-AMC | 5.5 | ~2,000 | [7] |
| Z-AAD-AMC | 5.0 | ~5,000 | [7] |
| Z-AAD-AMC | 4.5 | ~10,000 | [7] |
| Z-AAD-AMC | 4.0 | ~8,000 | [7] |
Table 2: pH-Dependent Catalytic Efficiency (kcat/KM) of Legumain. This table illustrates the catalytic efficiency of legumain with the fluorogenic substrates Z-Ala-Ala-Asn-AMC (Z-AAN-AMC) and Z-Ala-Ala-Asp-AMC (Z-AAD-AMC) across a range of pH values. The data demonstrates the shift in substrate preference from Asn to Asp as the pH becomes more acidic.
| Linker Type | Relative Cleavage Rate in Rat Lysosomes | Primary Cleaving Enzyme | Reference |
| Asn-Asn | 1.0 | Legumain | [3] |
| Val-Cit | 0.58 | Cathepsin B | [3] |
Table 3: Comparative Cleavage of Legumain- and Cathepsin-Sensitive Linkers. This table provides a direct comparison of the cleavage rates of an Asn-Asn linker (a proxy for Ala-Ala-Asn) and the commonly used Val-Cit linker in a lysosomal environment. The data indicates that the legumain-cleavable linker is processed more efficiently.
Experimental Protocols
Protocol 1: In Vitro Legumain Activity Assay using a Fluorogenic Substrate
This protocol describes a standard method for measuring the enzymatic activity of legumain using the fluorogenic substrate Z-Ala-Ala-Asn-AMC.
Materials:
-
Recombinant human legumain
-
Z-Ala-Ala-Asn-AMC (Substrate)
-
Assay Buffer: 100 mM citric acid buffer, supplemented with 2 mM DTT. Adjust pH to the desired value (e.g., 5.5 for optimal Asn cleavage).[7]
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: 370-380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: If using a pro-legumain form, activate it by incubating in an acidic buffer (e.g., 50 mM citric buffer, pH 4.0, 5 mM DTT) for 30 minutes at 37°C.
-
Reaction Setup:
-
Prepare a substrate solution by diluting Z-Ala-Ala-Asn-AMC in the assay buffer to the desired final concentration (e.g., 5-300 µM for kinetic studies).[7]
-
Add the substrate solution to the wells of the 96-well plate.
-
Initiate the reaction by adding a final concentration of 40 nM activated legumain to each well.[7]
-
-
Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence curve. For kinetic parameter determination, perform the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 2: Analysis of ADC Cleavage in Plasma
This protocol outlines a method to assess the stability of an ADC containing an Ala-Ala-Asn linker in plasma.
Materials:
-
ADC with Ala-Ala-Asn linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), cold
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC (e.g., final concentration of 1 mg/mL) in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 4, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Quenching and Capture: Immediately dilute the aliquot in cold PBS to stop the reaction. Capture the ADC from the plasma using Protein A or Protein G affinity chromatography.
-
Washing and Elution: Wash the resin to remove unbound plasma proteins. Elute the ADC from the resin.
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to assess plasma stability.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic potency of an ADC with an Ala-Ala-Asn linker on cancer cells.
Materials:
-
Cancer cell line expressing the target antigen
-
ADC with Ala-Ala-Asn linker
-
Control antibody (without the drug)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Mechanism of action of an ADC with an Ala-Ala-Asn linker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain | The EMBO Journal [link.springer.com]
The Gatekeeper of Potency: An In-Depth Technical Guide to the Role of the PAB Spacer in MMAE Release from Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the success of an ADC, governing its stability, efficacy, and therapeutic index. Among the various linker technologies, the p-aminobenzyl carbamate (B1207046) (PABC) spacer has emerged as a cornerstone, particularly in conjunction with cathepsin B-cleavable linkers for the release of potent payloads like monomethyl auristatin E (MMAE).
This technical guide provides a comprehensive exploration of the PABC spacer's function, mechanism of action, and its critical role in the traceless release of MMAE. We will delve into the quantitative aspects of its performance, detail key experimental protocols for its evaluation, and provide visual representations of the underlying mechanisms and workflows.
The Core Function of the PAB Spacer: A Self-Immolative Trigger
The primary role of the PAB spacer is to act as a self-immolative, or "traceless," linker.[1] It is designed to be stable while the ADC is in systemic circulation, preventing premature release of the highly toxic MMAE payload.[2] Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, a specific enzymatic cleavage event, typically by cathepsin B at an adjacent dipeptide sequence (e.g., valine-citrulline), initiates a cascade that leads to the release of the unmodified drug.[1]
The mechanism proceeds as follows:
-
Enzymatic Cleavage: Lysosomal proteases, most notably cathepsin B, cleave the amide bond of the dipeptide linker (e.g., Val-Cit) that is attached to the p-aminobenzyl moiety of the PAB spacer.[3]
-
Spontaneous 1,6-Elimination: The cleavage of the dipeptide unmasks a free aniline (B41778) nitrogen on the PAB group. This triggers a rapid and spontaneous 1,6-electronic cascade elimination reaction.[3]
-
Payload Release: This self-immolation process results in the formation of an unstable intermediate, which then fragments into carbon dioxide, an aza-quinone methide species, and, crucially, the free, fully active MMAE payload.[3]
This "traceless" release is a significant advantage as it ensures that the cytotoxic drug is not encumbered by any part of the linker that could potentially hinder its ability to bind to its intracellular target, tubulin.[3]
Visualizing the Mechanism and Structure
Signaling Pathway of MMAE Release
Caption: Mechanism of MMAE release from a vc-PAB-MMAE ADC.
General Structure of a vc-PAB-MMAE ADC
Caption: Schematic of an ADC with a MC-vc-PAB-MMAE linker-payload.
Quantitative Data on Performance
The stability and cleavage kinetics of the PAB-containing linker are critical for the overall performance of the ADC. Below are tables summarizing key quantitative data from various studies.
In Vitro Cytotoxicity
The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines.
| Cell Line | ADC/Construct | IC50 (nM) | Reference |
| SKBR3 | vc-MMAE | 410.54 ± 4.9 | [4] |
| HEK293 | vc-MMAE | 482.86 ± 6.4 | [4] |
| BxPC-3 | MMAE | 0.97 ± 0.10 | [5] |
| PSN-1 | MMAE | 0.99 ± 0.09 | [5] |
| Capan-1 | MMAE | 1.10 ± 0.44 | [5] |
| Panc-1 | MMAE | 1.16 ± 0.49 | [5] |
| U87MG | cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | 3.7 | [6] |
| SK-MEL-28 | cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | 15.3 | [6] |
| SK-OV-3 | cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | 12.1 | [6] |
| A549 | cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | 70.4 | [6] |
In Vitro Plasma Stability
The stability of the ADC in plasma is a crucial indicator of its potential for off-target toxicity.
| ADC Linker | Plasma Source | Time | MMAE Release (%) | Reference |
| mc-vc-PAB-MMAE | Human | 6 days | <1 | [7] |
| mc-vc-PAB-MMAE | Monkey | 6 days | <1 | [7] |
| mc-vc-PAB-MMAE | Rat | 6 days | >4 | [7] |
| mc-vc-PAB-MMAE | Mouse | 6 days | ~25 | [7] |
In Vivo Half-Life
The half-life of an ADC in vivo is a key pharmacokinetic parameter.
| ADC | Half-life | Reference |
| Polatuzumab vedotin (anti-CD79b-vc-MMAE) | 12 days | [8] |
| Enfortumab vedotin (anti-Nectin-4-vc-MMAE) | 3.4 days | [8] |
| Inotuzumab ozogamicin (B1678132) (anti-CD22-calicheamicin) | 12.3 days | [8] |
| Sacituzumab govitecan (anti-TROP-2-SN-38) | 16 hours | [8] |
| pH-sensitive silyl (B83357) ether linker-MMAE ADC | >7 days | [8] |
Note: Direct comparative studies with and without the PAB spacer are limited in publicly available literature. The data presented reflects the performance of ADCs containing the vc-PAB-MMAE system.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of ADCs.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, monkey, rat, mouse)
-
Phosphate-buffered saline (PBS)
-
Protein A/G magnetic beads
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Internal standard for MMAE
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).
-
For Drug-to-Antibody Ratio (DAR) Analysis: a. Capture the ADC from plasma aliquots using Protein A/G magnetic beads. b. Wash the beads with PBS to remove unbound plasma proteins. c. Elute the ADC from the beads. d. Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
For Released MMAE Quantification: a. To plasma aliquots, add a protein precipitation agent (e.g., acetonitrile with an internal standard). b. Vortex and centrifuge to pellet precipitated proteins. c. Analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the linker to cleavage by cathepsin B.
Materials:
-
ADC or linker-payload construct
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator, centrifuge, LC-MS/MS system
Procedure:
-
Activate cathepsin B in the assay buffer according to the manufacturer's instructions.
-
Add the ADC or linker-payload construct to the activated enzyme solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
At various time points, quench the reaction by adding an excess of cold quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAE.
-
Plot the concentration of released MMAE over time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free MMAE
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free MMAE (as a positive control). Include untreated cells as a viability control.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the ADC concentration.
-
Determine the IC50 value from the dose-response curve.
Experimental and Workflow Diagrams
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Workflow for Cathepsin B Cleavage Assay
Caption: Workflow for the in vitro cathepsin B cleavage assay.
Conclusion
The p-aminobenzyl carbamate (PAB) self-immolative spacer is an indispensable component in the design of modern antibody-drug conjugates, particularly those utilizing cathepsin-cleavable linkers to deliver MMAE. Its ability to ensure stability in circulation and facilitate the traceless release of the active payload within the target cell is paramount to achieving a wide therapeutic index. A thorough understanding of its mechanism, coupled with robust quantitative analysis through well-defined experimental protocols, is essential for the successful development of next-generation ADCs. While the classic Val-Cit-PAB system has proven effective, ongoing research into modifications of the PAB spacer and the adjacent cleavable peptide aims to further optimize the stability and efficacy of these life-saving therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Cytotoxicity Profile of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE: A Technical Guide
This technical guide provides an in-depth overview of the cytotoxicity profile of the antibody-drug conjugate (ADC) payload, Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE. The document is intended for researchers, scientists, and drug development professionals. It details the mechanism of action, summarizes quantitative cytotoxicity data from closely related compounds, and provides comprehensive experimental protocols for assessing the efficacy of this potent anti-cancer agent.
Introduction
This compound is an antibody-drug conjugate payload system designed for targeted cancer therapy. It comprises three key components:
-
Mc-Alanyl-Alanyl-Asparagine: A peptide linker that is designed to be stable in systemic circulation but susceptible to cleavage by intracellular proteases upon internalization into target cancer cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following cleavage of the peptide linker, releases the cytotoxic payload.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
The specificity of this ADC is conferred by the monoclonal antibody to which it is conjugated, directing the potent cytotoxic effects of MMAE preferentially to cancer cells that express the target antigen.
Mechanism of Action
The cytotoxic activity of an ADC utilizing the this compound payload is a multi-step process that ensures targeted delivery and activation of the cytotoxic agent.[2]
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Cleavage: The internalized ADC-antigen complex is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the Alanyl-Alanyl-Asparagine peptide linker.[2]
-
Payload Release: Following enzymatic cleavage, the PAB spacer self-immolates, releasing the free and unmodified MMAE into the cytoplasm of the cancer cell.
-
Tubulin Inhibition and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, disrupting microtubule dynamics and inhibiting their polymerization. This leads to a G2/M phase cell cycle arrest, which ultimately triggers the intrinsic apoptotic pathway and programmed cell death.[3]
Signaling Pathway of MMAE-Induced Apoptosis
MMAE's disruption of microtubule dynamics leads to prolonged mitotic arrest, which in turn activates a cascade of signaling events culminating in apoptosis. This is primarily mediated through the activation of caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[2][4]
Figure 1. MMAE's intracellular signaling pathway leading to apoptosis.
Quantitative Cytotoxicity Data
While specific in vitro cytotoxicity data for this compound is not widely published, the cytotoxic potential is primarily determined by the MMAE payload. The half-maximal inhibitory concentration (IC50) of free MMAE is typically in the low nanomolar to picomolar range across a variety of cancer cell lines.[2] For ADCs, the IC50 is dependent on factors such as antigen expression levels on the target cells and the efficiency of ADC internalization and payload release.
The following table summarizes representative IC50 values for free MMAE and a commonly studied MMAE-containing ADC (Trastuzumab-vc-MMAE) in various breast cancer cell lines. This data is presented to provide a general understanding of the potency of MMAE-based ADCs.
| Cell Line | Cancer Type | Target Antigen | Compound | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | HER2 | MMAE | 3.27 ± 0.42 | [5] |
| HEK293 | Embryonic Kidney | - | MMAE | 4.24 ± 0.37 | [5] |
| MDA-MB-468 | Breast Cancer | EGFR | MMAE | Dose- and time-dependent cytotoxicity | [6] |
| MDA-MB-453 | Breast Cancer | HER2 | MMAE | Less sensitive than MDA-MB-468 | [6] |
| BT-474 | Breast Cancer | HER2 | Cys-linker-MMAE ADC | Potent cytotoxicity observed | [7][8] |
| HCC1954 | Breast Cancer | HER2 | Cys-linker-MMAE ADC | Potent cytotoxicity observed | [8] |
| NCI-N87 | Gastric Cancer | HER2 | Cys-linker-MMAE ADC | Potent cytotoxicity observed | [7][8] |
| MCF-7 | Breast Cancer | HER2 (low) | Cys-linker-MMAE ADC | Low cytotoxicity | [7][8] |
Note: IC50 values can vary based on experimental conditions, such as cell seeding density, incubation time, and the specific cytotoxicity assay used.[2]
Experimental Protocols
The following are detailed protocols for key assays used to characterize the cytotoxicity of this compound.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the IC50 value of the ADC.[9][10][11]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC stock solution
-
Free MMAE (as a control)
-
Untargeted antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[3][9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, free MMAE, and control antibody in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[9]
-
Incubation: Incubate the plate for a period of 72-120 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][9]
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[3][9]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Figure 2. Experimental workflow for an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following ADC treatment.[3][12]
Materials:
-
Target cancer cell lines
-
6-well plates
-
ADC and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[3]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ADC at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 48 hours). Include an untreated control.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge to pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.[2]
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring, antigen-negative cells.[13][14][15]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP)[14]
-
ADC and control compounds
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).[16]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 96-144 hours.
-
Analysis: Measure the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader. A decrease in the GFP signal in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[13]
Figure 3. Logical relationship of the ADC bystander effect.
Conclusion
This compound represents a potent payload for targeted cancer therapy. Its mechanism of action, centered on the potent tubulin inhibitor MMAE, allows for effective killing of antigen-expressing cancer cells. The cleavable peptide linker is designed for stability in circulation and efficient release of the payload within the target cell's lysosomal compartment. Furthermore, the membrane-permeable nature of MMAE can induce a bystander effect, enhancing the therapeutic potential in heterogeneous tumors.[17][18] A thorough understanding of its cytotoxicity profile, elucidated through the experimental protocols outlined in this guide, is essential for the successful preclinical and clinical development of ADCs utilizing this technology.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Mc-Peptide-PAB-MMAE for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the antibody-drug conjugate (ADC) payload system, Mc-Peptide-p-aminobenzyloxycarbonyl-monomethyl auristatin E (Mc-Peptide-PAB-MMAE). This system represents a cornerstone in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of MMAE.
Introduction to the Mc-Peptide-PAB-MMAE System
The Mc-Peptide-PAB-MMAE is a complex chemical entity designed for targeted delivery of a cytotoxic agent to cancer cells. It is composed of four key components:
-
Mc (Maleimidocaproyl): A thiol-reactive linker that stably attaches the entire drug-linker construct to cysteine residues on a monoclonal antibody (mAb).
-
Peptide Linker: A short peptide sequence designed to be selectively cleaved by proteases, such as Cathepsin B, which are often upregulated in the lysosomal compartment of tumor cells.[] While various peptide sequences exist, the most clinically advanced and well-documented are Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[][2] The specific "Alanyl-Alanyl-Asparagine" sequence is not commonly described in peer-reviewed literature and may represent a proprietary or novel variant. This guide will focus on the established principles of protease-cleavable peptide linkers.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer. Once the peptide linker is cleaved, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified active drug.[2][3]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent.[4] Derived from the natural compound dolastatin 10, MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5] Due to its high toxicity, it is unsuitable as a standalone drug but is highly effective as an ADC payload.[4]
Mechanism of Action
The therapeutic action of an ADC utilizing the Mc-Peptide-PAB-MMAE system is a multi-step, targeted process that ensures the cytotoxic payload is released preferentially within cancer cells, minimizing systemic exposure.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable.[6] The monoclonal antibody component directs the ADC to a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of proteases and characterized by a lower pH.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the specific peptide sequence (e.g., Val-Cit) of the linker.[][3]
-
Self-Immolation and Payload Release: Cleavage of the peptide unmasks an amino group on the PAB spacer, initiating an irreversible self-immolation (1,6-elimination) cascade. This process results in the release of the potent, unmodified MMAE payload into the cytoplasm.[3]
-
Cytotoxicity: Free MMAE binds to tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle at the G2/M phase and ultimately induces programmed cell death (apoptosis) through the activation of caspases.[4][7]
The following diagram illustrates the intracellular activation and signaling pathway.
Data Presentation
Quantitative data for ADCs are critical for evaluating their potency, efficacy, and therapeutic window. The following tables summarize representative data for ADCs using the well-characterized Val-Cit-PAB-MMAE (vc-MMAE) and Val-Ala-PAB-MMAE (va-MMAE) systems.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC Construct | IC₅₀ (ng/mL) | Citation |
| A549 (Lung Cancer) | EGFR | Erbitux-vc-PAB-MMAE | ~100 | [8] |
| Karpas 299 (ALCL) | CD30 | cAC10-vc-MMAE | <10 | [9] |
| TKCC2.1 (Pancreatic) | CDCP1 | ch10D7-vc-MMAE | Data not provided | [10] |
| HEY (Ovarian) | CDCP1 | ch10D7-vc-MMAE | Data not provided | [10] |
| NCI-N87 (Gastric) | HER2 | Trastuzumab-Exolinker-MMAE | ~1.0 | [11] |
IC₅₀ values are highly dependent on the target antigen expression level, antibody affinity, and cell line characteristics.
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Cancer Model | ADC Construct | Dose & Schedule | Outcome | Citation |
| Pancreatic (TKCC2.1) | ch10D7-vc-MMAE | 5 mg/kg, every 2 weeks | Significant tumor growth inhibition; Median survival 53 days vs 30 days (vehicle) | [10] |
| Ovarian (HEY) | ch10D7-vc-MMAE | 5 mg/kg, every 2 weeks | Near-complete tumor growth blockage; Median survival 60 days vs 31 days (vehicle) | [10] |
| ALCL (Karpas 299) | cAC10-vc-MMAE | 2 mg/kg, single dose | Tumor regression within 10 days | [9] |
| NSCLC (A549) | Erbitux-vc-PAB-MMAE | Not specified | Effective tumor growth inhibition | [8] |
Table 3: Representative Pharmacokinetic (PK) Insights
| Analyte | Observation | Implication | Citation |
| Antibody-Conjugated MMAE (acMMAE) | Clearance is generally faster than total antibody. | Reflects ADC stability and payload loss over time. | [12] |
| Total Antibody | Follows typical mAb PK, but clearance can be increased by higher drug-to-antibody ratios (DAR). | Higher DARs can increase hydrophobicity, leading to faster clearance. | [13] |
| Unconjugated (Free) MMAE | Levels are generally low but detectable; higher in rodent vs. human plasma. | Correlates with potential for off-target toxicity. Linker stability is critical. | [13][14] |
| DAR in Circulation | Decreases over time due to payload deconjugation. | A key measure of in vivo ADC stability. | [15] |
Experimental Protocols
Detailed and reproducible protocols are essential for the preclinical evaluation of ADCs. Below are methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[16]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest, unconjugated antibody, and free MMAE payload
-
Sterile, 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 50 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add 50 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator. The duration depends on the cell doubling time and payload mechanism.[18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well and place on an orbital shaker for 15 minutes to dissolve the crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Plot cell viability (%) against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an ADC in an animal model.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with the ADC, and tumor growth is monitored over time to assess efficacy compared to control groups.[19]
Materials:
-
Immunodeficient mice (e.g., NSG or Nude mice)
-
Human cancer cell line of interest
-
Sterile PBS and/or Matrigel/Cultrex BME for cell suspension
-
ADC, vehicle control, and relevant chemotherapy controls
-
Calipers for tumor measurement
-
Appropriate caging and animal care facilities
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend a specific number of cells (e.g., 1-10 million) in 100-200 µL of sterile PBS, often mixed with an extracellular matrix like Cultrex BME to improve tumor take rate.[20][21]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, ADC, unconjugated mAb, chemotherapy).[10]
-
Treatment Administration: Administer the ADC and control articles, typically via intravenous (i.v.) injection, according to the planned dosing schedule (e.g., once weekly, or every two weeks).[10]
-
Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Analyze data by plotting mean tumor volume over time for each group. Kaplan-Meier survival analysis can also be performed.[10]
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the rate of payload deconjugation in plasma.
Principle: The ADC is incubated in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C. At various time points, samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[6]
Materials:
-
ADC of interest
-
Frozen plasma from relevant species
-
Incubator (37°C)
-
Analysis platforms: ELISA (for total antibody), Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS (for DAR analysis), and LC-MS/MS (for free payload quantification).[15]
Procedure:
-
Incubation: Thaw plasma and ADC. Incubate the ADC in the plasma at a set concentration at 37°C.[6]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), remove aliquots of the plasma/ADC mixture and immediately freeze at -80°C to stop any reaction.[14]
-
Sample Analysis (DAR): To measure the average DAR over time, the ADC can be isolated from plasma using affinity capture (e.g., Protein A beads). The captured ADC is then analyzed by HIC-HPLC or intact LC-MS to determine the distribution of species with different numbers of drugs attached.[15][22]
-
Sample Analysis (Free Payload): To quantify the released payload, plasma proteins are precipitated (e.g., with acetonitrile). The supernatant is then analyzed by a sensitive LC-MS/MS method.[14]
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC in plasma.
Conclusion
The Mc-Peptide-PAB-MMAE drug-linker system is a powerful, clinically validated platform for the development of antibody-drug conjugates. Its success hinges on the synergistic function of its components: a stable antibody attachment, a highly specific protease-cleavable peptide linker, a rapid self-immolative spacer, and a potent cytotoxic payload. A thorough understanding of its mechanism of action and the application of robust, quantitative in vitro and in vivo experimental protocols are critical for the successful preclinical development and clinical translation of novel ADCs based on this technology. Careful characterization of cytotoxicity, efficacy, and pharmacokinetic stability provides the essential data needed to optimize ADC design and maximize its therapeutic index for the treatment of cancer.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Methodological & Application
Application Notes and Protocols for Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is an antibody-drug conjugate (ADC) payload, comprising a potent anti-mitotic agent, monomethyl auristatin E (MMAE), linked to a monoclonal antibody via a protease-cleavable linker. This linker, consisting of maleimidocaproyl (Mc), an alanyl-alanyl-asparagine peptide sequence, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, is designed for specific cleavage within the tumor microenvironment. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its application in preclinical xenograft models. While specific data for the Alanyl-Alanyl-Asparagine linker is limited, the protocols and mechanisms are based on established principles for similar protease-cleavable linkers, such as the widely studied Valine-Citrulline (Val-Cit) linker.[][][3][4][5]
Mechanism of Action
The therapeutic efficacy of an ADC with a this compound payload is contingent on a sequence of events initiated by the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface.
-
Binding and Internalization: The ADC selectively binds to the target antigen on the tumor cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: Following internalization, the ADC-antigen complex is trafficked to the lysosome.
-
Proteolytic Cleavage: Within the lysosome, proteases, such as cathepsin B, recognize and cleave the Alanyl-Alanyl-Asparagine peptide sequence of the linker.[] It has been noted that linkers containing asparagine can be rapidly cleaved in lysosomes.[4] While the Val-Cit linker was initially designed for cleavage by cathepsin B, studies have shown that other cysteine cathepsins can also cleave this linker, suggesting a degree of redundancy in this process.[7][8]
-
Payload Release: Cleavage of the peptide linker initiates the self-immolation of the PAB spacer, leading to the release of the potent cytotoxic drug, MMAE.[9]
-
Induction of Apoptosis: The released MMAE, a potent inhibitor of tubulin polymerization, disrupts the microtubule dynamics within the cancer cell.[][10] This interference with the mitotic spindle apparatus leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[11]
-
Bystander Effect: Due to its membrane permeability, the released MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[3][12]
Mechanism of Action of Mc-Ala-Ala-Asn-PAB-MMAE ADC.
Data Presentation
Quantitative data from xenograft studies should be summarized for clear comparison of treatment effects.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | i.v., weekly x 4 | 1500 ± 150 | 0 | 0 |
| Naked Antibody | 10 mg/kg, i.v., weekly x 4 | 1200 ± 120 | 20 | +2 |
| ADC (Low Dose) | 2.5 mg/kg, i.v., weekly x 4 | 600 ± 80 | 60 | -5 |
| ADC (High Dose) | 5 mg/kg, i.v., weekly x 4 | 200 ± 50 | 87 | -10 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results will vary depending on the specific antibody, tumor model, and experimental conditions. A study involving this compound in a Panc-1 xenograft model showed tumor growth suppression at a dose of 26.2 µg/kg administered intravenously weekly for four weeks.[13]
Experimental Protocols
A detailed methodology is crucial for the successful execution and reproducibility of xenograft studies.
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line that expresses the target antigen for the monoclonal antibody component of the ADC.
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Counting: Prior to implantation, ensure cell viability is >95% using a method such as trypan blue exclusion. Count the cells using a hemocytometer or an automated cell counter.
Animal Model
-
Animal Strain: Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Resuspend the cancer cells in a suitable matrix (e.g., Matrigel or PBS).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
ADC Administration and Monitoring
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
ADC Preparation and Administration:
-
Reconstitute the lyophilized ADC in sterile water or a formulation buffer as recommended.
-
Administer the ADC, vehicle control, and any other control antibodies via the appropriate route (typically intravenous injection). The dosing schedule will be study-specific (e.g., once weekly for 3-4 weeks).[13]
-
-
Monitoring of Animal Health:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress or toxicity.
-
Endpoint Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. The experiment is often terminated when tumors in the control group reach a specific size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. njbio.com [njbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Stability of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The stability of an ADC is a critical quality attribute that directly influences its safety, efficacy, and pharmacokinetic profile.[2] This document provides a detailed experimental framework for assessing the stability of ADCs featuring the Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE linker-payload system. This system comprises a maleimidocaproyl (Mc) group for conjugation, a protease-cleavable Alanyl-Alanyl-Asparagine tripeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[3][4]
The stability of this specific ADC is paramount, as premature release of MMAE in circulation can lead to off-target toxicities.[5][6] Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[2] These protocols will detail methods to evaluate plasma stability, thermal stability, and aggregation propensity, providing a comprehensive assessment of the ADC's viability as a therapeutic candidate.
Key Stability-Indicating Assays
A thorough evaluation of ADC stability involves multiple orthogonal assays to assess different degradation pathways. The principal stability concerns for ADCs include:
-
Plasma Instability: Premature cleavage of the linker and release of the cytotoxic payload in systemic circulation.[7][8]
-
Aggregation: Formation of high molecular weight species, which can impact pharmacokinetics and immunogenicity.[9][10][11]
-
Thermal Stress: Degradation and aggregation induced by elevated temperatures.[12][13][14]
The following sections provide detailed protocols for assessing these key stability attributes.
Experimental Protocols
Plasma Stability Assessment by LC-MS
This protocol outlines the procedure to evaluate the in vitro stability of the ADC in plasma from various species, monitoring both the change in the drug-to-antibody ratio (DAR) and the release of free MMAE over time.[1][7][15]
Materials:
-
This compound ADC
-
Human, mouse, and rat plasma (sodium heparin or EDTA anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Milli-Q water with 0.1% formic acid
-
Internal standard for MMAE (e.g., labeled MMAE)
-
IdeS enzyme (for subunit analysis, optional)
-
DTT or TCEP (for light and heavy chain analysis, optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap for intact/subunit mass analysis, Triple Quadrupole for released payload quantification)
Procedure:
-
Incubation:
-
Pre-warm plasma and PBS to 37°C.
-
Spike the ADC into plasma and PBS (as a control) to a final concentration of 100 µg/mL.[1]
-
Incubate samples at 37°C with gentle agitation.
-
Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze collected aliquots at -80°C to halt any further degradation.
-
-
Sample Preparation for Released MMAE Quantification:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold ACN containing the internal standard to precipitate proteins.[1]
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
-
Sample Preparation for Intact/Subunit DAR Analysis:
-
Isolate the ADC from plasma proteins using Protein A/G magnetic beads.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an acidic buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with a Tris buffer.
-
For subunit analysis, the eluted ADC can be treated with IdeS enzyme to digest the antibody below the hinge region.
-
For light and heavy chain analysis, the eluted ADC can be reduced with DTT or TCEP.
-
-
LC-MS/MS Analysis of Released MMAE:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the specific mass transitions for MMAE and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]
-
-
LC-MS Analysis of Intact/Subunit ADC:
-
Use a reverse-phase or size-exclusion column suitable for large proteins.
-
Perform analysis on a high-resolution mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species.
-
Calculate the average DAR at each time point by taking a weighted average of the DAR species.[16]
-
Aggregation Assessment by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to quantify the percentage of high molecular weight species (aggregates) in the ADC sample.[10][17]
Materials:
-
This compound ADC
-
SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
HPLC system with a UV detector and an SEC column suitable for monoclonal antibodies.
-
Multi-angle light scattering (MALS) detector (optional, for absolute molecular weight determination).[10]
Procedure:
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in the SEC mobile phase.[1]
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared ADC sample.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.
-
Integrate the peak areas to calculate the percentage of each species.
-
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol uses DSC to determine the thermal transition midpoints (Tm) of the ADC, providing insights into its conformational stability.[9][12][13]
Materials:
-
This compound ADC
-
Unconjugated monoclonal antibody (mAb) as a control
-
Formulation buffer
-
DSC instrument
Procedure:
-
Sample Preparation:
-
Prepare the ADC and unconjugated mAb samples at a concentration of 0.5-1 mg/mL in the formulation buffer.
-
Prepare a buffer blank for reference.
-
-
DSC Analysis:
-
Load the sample and reference solutions into the DSC cells.
-
Scan the samples over a temperature range (e.g., 25°C to 100°C) at a constant scan rate (e.g., 1°C/minute).
-
Record the differential heat capacity as a function of temperature.
-
Analyze the resulting thermogram to identify the melting temperatures (Tm) for the different domains of the antibody (e.g., Fab, CH2, CH3).
-
Compare the Tm values of the ADC to the unconjugated mAb to assess the impact of conjugation on thermal stability.[12][13]
-
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Plasma Stability of this compound ADC at 37°C
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | Average DAR (Rat Plasma) | Average DAR (PBS Control) | % Released MMAE (Human Plasma) |
| 0 | 3.8 | 3.8 | 3.8 | 3.8 | 0 |
| 1 | 3.7 | 3.6 | 3.5 | 3.8 | 1.5 |
| 6 | 3.5 | 3.3 | 3.1 | 3.8 | 5.2 |
| 24 | 3.1 | 2.8 | 2.5 | 3.7 | 12.1 |
| 48 | 2.7 | 2.3 | 2.0 | 3.7 | 20.5 |
| 96 | 2.2 | 1.8 | 1.5 | 3.7 | 31.0 |
| 168 | 1.8 | 1.4 | 1.1 | 3.6 | 42.3 |
Table 2: Aggregation of this compound ADC under Thermal Stress
| Condition | % Monomer | % Dimer | % High Molecular Weight Species |
| 4°C, 1 month | 98.5 | 1.2 | 0.3 |
| 25°C, 1 month | 95.2 | 3.5 | 1.3 |
| 40°C, 1 week | 89.7 | 7.8 | 2.5 |
Table 3: Thermal Stability of this compound ADC vs. Unconjugated mAb
| Domain | Tm of Unconjugated mAb (°C) | Tm of ADC (°C) | ΔTm (°C) |
| Fab | 72.5 | 70.1 | -2.4 |
| CH2 | 68.3 | 65.2 | -3.1 |
| CH3 | 81.0 | 79.5 | -1.5 |
Visualizations
MMAE Mechanism of Action
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts microtubule dynamics.[18] Upon internalization of the ADC and cleavage of the linker within the lysosome, MMAE is released into the cytoplasm where it binds to tubulin, inhibiting its polymerization.[18][19] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[19]
Caption: MMAE mechanism of action from ADC internalization to apoptosis.
Experimental Workflow for Plasma Stability Assessment
The following diagram illustrates the workflow for assessing the plasma stability of the ADC, from sample incubation to data analysis.
Caption: Workflow for ADC plasma stability assessment using LC-MS.
Logical Relationship in ADC Stability Assessment
A comprehensive stability assessment involves a multi-faceted approach, where the results from different assays provide a holistic view of the ADC's characteristics.
Caption: Interrelationship of key assays in ADC stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. wyatt.com [wyatt.com]
- 12. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. lcms.cz [lcms.cz]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as monomethyl auristatin E (MMAE), directly to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, safety, and stability; an optimal DAR ensures sufficient payload delivery to target cells, while a high DAR can lead to instability, aggregation, and off-target toxicity.[1][3] This document provides detailed application notes and protocols for the determination of the DAR for MMAE conjugates using common analytical techniques.
Mechanism of Action of MMAE-based ADCs
MMAE is a potent synthetic antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[4][5][6][7] Due to its high cytotoxicity, MMAE is not suitable for administration as a standalone drug.[4][7][][9] However, when conjugated to a monoclonal antibody, its cell-killing activity can be specifically directed towards tumor cells expressing the target antigen.[7][][9] The general mechanism of action for an MMAE-based ADC involves several steps:
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.[4]
-
Lysosomal Trafficking: Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosomes.[4][9]
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting MMAE to the antibody is cleaved by enzymes like cathepsins.[][9]
-
Tubulin Inhibition: The released MMAE enters the cytoplasm and binds to tubulin, disrupting the microtubule network.[4]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis).[4][10]
Caption: Signaling pathway of an MMAE-based ADC.
Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of MMAE conjugates. The choice of method depends on factors such as the nature of the ADC, the desired level of information (average DAR vs. distribution of species), and available instrumentation.[1] The most common methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General experimental workflow for DAR determination.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Sample State | Information Obtained | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later.[11][12] | Intact, Native | Average DAR, distribution of drug-loaded species (DAR0, DAR2, etc.).[12] | Non-denaturing, preserves native structure.[13][14] | Incompatible with MS due to high salt concentrations.[11][15] May not resolve positional isomers.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced light and heavy chains based on hydrophobicity.[12] | Reduced, Denatured | Average DAR.[12] | Orthogonal method to HIC.[12] | Denaturing, loses information on intact ADC distribution.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of intact or reduced ADC species.[2] | Intact or Reduced | Average DAR, distribution of drug-loaded species, precise mass confirmation.[17][18] | High accuracy and specificity, can be coupled with chromatography (e.g., nRPLC-MS).[15][16] | Can be complex, native MS may have lower sensitivity for some ADCs.[17] |
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their surface hydrophobicity. In a high-salt mobile phase, the hydrophobic regions of the ADC interact with the hydrophobic stationary phase of the column. A decreasing salt gradient is then used to elute the different ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing DAR.[1][11] The weighted average DAR is calculated from the relative peak areas.[12]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0[11][19]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[20]
-
HPLC system with a UV detector
Protocol:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: If necessary, exchange the buffer of the ADC sample to Mobile Phase A.
-
Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution: Apply a linear gradient to decrease the salt concentration. A typical gradient might be from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the column eluate at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each eluted species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / 100 Where 'n' is the number of drug molecules for a given species.[21]
-
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Principle: This method involves the reduction of the interchain disulfide bonds of the ADC, followed by the separation of the resulting light chains (LC) and heavy chains (HC) by RP-HPLC. The conjugation of the hydrophobic MMAE increases the retention time of the chains. By quantifying the relative amounts of unconjugated and conjugated chains, the average DAR can be determined.[1][12]
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
HPLC system with a UV detector
Protocol:
-
Sample Reduction: To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[1]
-
System Equilibration: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Injection: Inject 10-20 µg of the reduced ADC sample.
-
Elution: Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B) over 30-45 minutes.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-MMAE), unconjugated heavy chain (HC), and conjugated heavy chains (HC-MMAE, HC-(MMAE)₂, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = 2 * [(Σ Area_LC_conjugated) / (Σ Area_LC_total)] + 2 * [(Σ Area_HC_conjugated * n) / (Σ Area_HC_total)] Where 'n' is the number of drugs on the heavy chain. The multiplication by 2 assumes a typical IgG structure.[1]
-
DAR Determination by LC-MS
Principle: LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for an unambiguous determination of the DAR distribution and average DAR.[2] This can be performed on the intact ADC (native MS) or on the reduced and denatured subunits.[2][22] Native RPLC-MS is an emerging technique that allows for the separation of intact ADCs under MS-compatible conditions.[15][16]
Materials:
-
ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Appropriate column and mobile phases depending on whether intact or reduced analysis is performed. For native MS, volatile salts like ammonium acetate (B1210297) are used.[15]
Protocol (Intact Mass Analysis):
-
Sample Preparation: Dilute the ADC sample in an MS-compatible buffer (e.g., 25 mM ammonium bicarbonate).[23] For complex samples, deglycosylation may be performed to simplify the mass spectrum.[2]
-
LC Separation: If using LC-MS, separate the ADC species using a suitable chromatography method (e.g., SEC or native RPLC).
-
MS Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species.
-
Calculate the DAR by comparing the masses of the conjugated species to the unconjugated antibody.
-
Conclusion
Accurate and reproducible determination of the drug-to-antibody ratio is essential for the development and quality control of MMAE-conjugated ADCs. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Liquid Chromatography-Mass Spectrometry are powerful analytical techniques that provide valuable information on the average DAR and the distribution of drug-loaded species. The choice of method will depend on the specific requirements of the analysis. The protocols provided in these application notes offer a starting point for researchers to develop and optimize their own methods for DAR determination.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. lcms.cz [lcms.cz]
Application Notes and Protocols for Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE is a sophisticated drug-linker construct designed for targeted cancer therapy within the framework of Antibody-Drug Conjugates (ADCs). This system leverages the specificity of a monoclonal antibody (mAb) to deliver the highly potent cytotoxic agent, monomethyl auristatin E (MMAE), directly to tumor cells. The linker, comprising a maleimide (B117702) caproyl (Mc) group, a tripeptide sequence (Alanyl-Alanyl-Asparagine), and a self-immolative p-aminobenzyl alcohol (PAB) spacer, is engineered for stability in circulation and selective cleavage within the tumor microenvironment or inside the cancer cell.
These application notes provide a comprehensive overview of the mechanism, and protocols for the application of this compound in the development of ADCs.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker system is a multi-step process:
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Alanyl-Alanyl-Asparagine tripeptide linker is cleaved by lysosomal proteases, such as cathepsins.
-
Self-Immolation and Payload Release: Cleavage of the peptide linker triggers the spontaneous electronic cascade of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: Free MMAE, a potent anti-mitotic agent, binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) of the cancer cell.[1][2][3]
Data Presentation
In Vivo Efficacy Data
The following in vivo data for an ADC utilizing the this compound linker is cited from patent CN104147612A.[4][5][6] It is important to note that the full patent documentation was not accessible for a detailed review of the experimental conditions.
| Animal Model | Tumor Model | Treatment Group | Dosage | Treatment Schedule | Outcome | Reference |
| Mice | Panc-1 Xenograft | This compound ADC | 26.2 µg/kg | Intravenous, weekly for 4 weeks | Suppression of tumor growth | CN104147612A |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating the maleimide-activated drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetylcysteine
-
Reaction buffer: Phosphate buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Solvent for drug-linker: Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Partial Reduction of mAb:
-
Add a 2-5 molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Cool the reaction mixture on ice.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add a 5-10 molar excess of the drug-linker solution to the reduced mAb.
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
Buffer exchange the purified ADC into a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the resulting ADC on antigen-positive and antigen-negative cancer cell lines using a standard MTT assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.
-
Incubate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
-
Visualizations
Caption: Mechanism of action of the ADC from cell binding to apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective cleavage of peptide bonds by cathepsins L and B from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor microenvironment-activated therapeutic peptide-conjugated prodrug nanoparticles for enhanced tumor penetration and local T cell activation in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 6. peakproteins.com [peakproteins.com]
Application Notes & Protocols for the Characterization of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE ADCs
Abstract
This document provides a comprehensive guide to the analytical methods required for the characterization of antibody-drug conjugates (ADCs) utilizing a Maleimidocaproyl-Alanyl-Alanyl-Asparagine-PAB-Monomethyl Auristatin E (Mc-Ala-Ala-Asn-PAB-MMAE) linker-payload system. Antibody-drug conjugates are complex therapeutic agents, and their heterogeneity presents unique analytical challenges.[1][2] This guide details the principles and protocols for key analytical techniques essential for assessing the critical quality attributes (CQAs) of these ADCs, including drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, and free drug content. The methods described include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography coupled with Mass Spectrometry (SEC-MS), and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS). Detailed experimental workflows, data interpretation guidelines, and protocols are provided to ensure robust and reliable characterization.
Introduction: The Mc-Ala-Ala-Asn-PAB-MMAE ADC Construct
ADCs combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule, connected by a chemical linker.[1][3] The Mc-Ala-Ala-Asn-PAB-MMAE system is a cysteine-linked ADC. Its components are:
-
Monoclonal Antibody (mAb): Provides targeting specificity to a tumor-associated antigen.
-
Mc (Maleimidocaproyl): A linker that forms a stable thioether bond with sulfhydryl groups on the antibody, typically from reduced interchain cysteines.[4][]
-
Ala-Ala-Asn: A tripeptide sequence designed to be a substrate for lysosomal proteases, such as legumain, which are often overexpressed in tumor cells.[6][7] This ensures targeted cleavage within the cancer cell.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon peptide cleavage, spontaneously releases the payload in its unmodified, active form.[4][8]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
The precise characterization of this complex molecule is critical to ensure its safety, efficacy, and stability.[9] This involves a suite of orthogonal analytical methods to assess its structural integrity and purity.
Key Quality Attributes and Analytical Workflow
The primary goal of ADC characterization is to measure critical quality attributes (CQAs) that impact safety and efficacy.[10] A multi-attribute analytical workflow is essential for comprehensive evaluation.
Caption: Overall analytical workflow for ADC characterization.
Linker Cleavage and Payload Release Mechanism
Understanding the intracellular processing of the ADC is fundamental. The Ala-Ala-Asn peptide linker is designed for selective cleavage by lysosomal enzymes like legumain, which are highly active in the acidic environment of the lysosome.[6][7]
Caption: Intracellular cleavage of the Ala-Ala-Asn-PAB linker.
Analytical Methods and Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Principle: HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[11] The conjugation of hydrophobic MMAE payloads increases the overall hydrophobicity of the ADC. HIC can resolve ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8), allowing for the determination of the average DAR and the distribution of drug-loaded species.[12][13][14] This method is considered a gold standard for cysteine-linked ADCs.[13]
Caption: Principle of HIC separation for ADC DAR analysis.
Experimental Protocol:
-
Instrumentation: HPLC or UHPLC system with a UV detector, equipped for handling high-salt mobile phases (e.g., an iron-free bio-inert system).[14]
-
Column: A HIC column suitable for proteins (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb 300 HIC).
-
Mobile Phase A (Binding): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[15]
-
Mobile Phase B (Elution): 50 mM Sodium Phosphate, pH 7.0, with 10-20% Isopropanol.[14][15]
-
Gradient Elution:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B (Wash)
-
40-50 min: 100% A (Re-equilibration)
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.[15]
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species (D0, D2, D4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area of all DAR species), where 'n' is the number of drugs for that species.
Size Exclusion Chromatography (SEC) for Aggregation and Purity
Principle: SEC separates molecules based on their hydrodynamic radius.[16] It is used to quantify high molecular weight species (aggregates) and low molecular weight species (fragments), which are critical quality attributes affecting safety and efficacy.[10] When coupled with mass spectrometry (SEC-MS), it can also provide the intact mass of the major species and confirm the average DAR under native conditions.[17][18]
Experimental Protocol (SEC-UV/MS):
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Column: A SEC column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, Agilent AdvanceBio SEC).
-
Mobile Phase: 100-200 mM Ammonium Acetate, pH 7.0 (volatile buffer for MS compatibility).[17][19]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm followed by MS detection.
-
MS Parameters (Native MS):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Source Temperature: Optimized for native protein analysis (e.g., 250-300 °C)
-
Mass Range: m/z 2000-8000
-
-
Data Analysis:
-
UV Chromatogram: Integrate peaks to determine the percentage of aggregate, monomer, and fragment.
-
MS Spectrum: Deconvolute the raw mass spectrum of the main peak to obtain the intact mass of the ADC species and calculate the average DAR.[16]
-
Capillary Electrophoresis-SDS (CE-SDS) for Purity Analysis
Principle: CE-SDS is a high-resolution technique that separates proteins based on their molecular size under denaturing conditions.[20] It is used to assess the purity of the ADC and identify fragments or other impurities.[21] The analysis is performed under both non-reducing and reducing conditions.
-
Non-reducing CE-SDS: Assesses the integrity of the intact ADC (~150 kDa) and quantifies fragments.[21]
-
Reducing CE-SDS: Separates the heavy chains (~50 kDa) and light chains (~25 kDa). Drug conjugation to the heavy and light chains can be observed as shifts in migration time or as distinct peaks corresponding to chains with and without the payload.
Experimental Protocol:
-
Instrumentation: Capillary Electrophoresis system with a UV or PDA detector.
-
Capillary: Fused-silica capillary.
-
Gel Buffer/Sieving Matrix: Commercially available SDS-gel buffer kits are typically used.
-
Sample Preparation (Non-Reduced):
-
Mix ADC sample (final conc. ~1 mg/mL) with SDS sample buffer containing an alkylating agent like iodoacetamide (B48618) (IAM) to prevent disulfide scrambling.[21]
-
Heat at 70 °C for 10 minutes.
-
-
Sample Preparation (Reduced):
-
Mix ADC sample with SDS sample buffer containing a reducing agent like β-mercaptoethanol or DTT.
-
Heat at 70 °C for 10 minutes.
-
-
Electrophoresis Conditions:
-
Injection: Electrokinetic injection.
-
Separation: Apply constant voltage (e.g., 15 kV, reverse polarity).
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Analyze the electropherogram to determine the relative percentage of the main peak (purity) and impurities/fragments.[21] In the reduced sample, quantify the relative abundance of light chains, heavy chains, and their drug-conjugated variants.
Summary of Quantitative Data
The data generated from these orthogonal methods provide a comprehensive profile of the ADC.
| Quality Attribute | Method | Parameter Measured | Typical Specification |
| Drug-to-Antibody Ratio | HIC-UV | Average DAR | 3.5 - 4.5 |
| % DAR0 (Unconjugated mAb) | < 5% | ||
| % DAR2, DAR4, DAR6, DAR8 | Distribution Profile | ||
| Size Heterogeneity | SEC-UV | % Monomer | ≥ 95% |
| % Aggregates (HMW) | ≤ 5% | ||
| % Fragments (LMW) | ≤ 1% | ||
| Identity | SEC-MS | Intact Mass | Matches Theoretical Mass ± tolerance |
| Purity | CE-SDS (Non-reducing) | % Main Peak Purity | ≥ 95% |
| Purity & Integrity | CE-SDS (Reducing) | % Heavy + Light Chains | ≥ 98% |
| Free Drug Level | RP-HPLC | % Free MMAE-Linker | < 1.0% |
Conclusion
The analytical characterization of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE ADCs requires a combination of orthogonal analytical techniques. HIC is the primary method for determining the average DAR and drug-load distribution.[12] SEC is essential for monitoring aggregation and fragmentation, and when coupled with MS, it provides confirmation of the intact mass.[17] CE-SDS offers a high-resolution assessment of purity and integrity under denaturing conditions.[20] Together, these methods provide the necessary data to ensure the quality, consistency, and safety of the ADC product, supporting its development from early-stage research to clinical applications.
References
- 1. adcreview.com [adcreview.com]
- 2. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. agilent.com [agilent.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. lcms.cz [lcms.cz]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of drug antibody ratio by intact size-exclusion chr...: Ingenta Connect [ingentaconnect.com]
- 20. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nist.gov [nist.gov]
Developing Antibody-Drug Conjugates (ADCs) with a Legumain-Cleavable Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE Linker-Payload
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, selectivity, and efficacy of the ADC. This document provides detailed application notes and protocols for the development of ADCs utilizing a specific linker-payload combination: Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE .
This linker features a tripeptide sequence, Alanyl-Alanyl-Asparagine (AAN), designed for cleavage by the enzyme legumain. Legumain is an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, making it an attractive target for selective drug release. Upon cleavage of the asparagine residue, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer releases the potent antimitotic agent, monomethyl auristatin E (MMAE). MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1][2]
These notes provide a comprehensive guide for researchers, from the underlying mechanism of action to detailed experimental protocols for synthesis, characterization, and evaluation of ADCs employing this innovative linker technology.
Mechanism of Action
The therapeutic action of an ADC developed with this compound is a multi-step process initiated by the specific recognition of a tumor-associated antigen by the monoclonal antibody component.
Caption: General mechanism of action for a legumain-cleavable ADC.
Data Presentation
Due to the proprietary nature of specific data for ADCs utilizing the this compound linker, the following tables present representative data for closely related asparagine-containing, legumain-cleavable ADCs. This data is intended to provide researchers with expected performance benchmarks.
Table 1: In Vitro Cytotoxicity of a Representative Legumain-Cleavable ADC (Asn-Asn Linker) vs. a Cathepsin B-Cleavable ADC (Val-Cit Linker)
| Cell Line | Legumain Expression | Target Antigen | Representative Legumain-Cleavable ADC IC₅₀ (µg/mL) | Representative Cathepsin B-Cleavable ADC IC₅₀ (µg/mL) | Reference |
| Granta-519 | High | CD79b | ~0.004 | ~0.03 | [1] |
| RL | Low | CD79b | ~0.03 | ~0.03 | [1] |
| Panc-1 | Varies | TROP2 | Data not publicly available for AAN linker | Data not publicly available for AAN linker |
Table 2: In Vivo Efficacy of a Representative Legumain-Cleavable ADC in a Xenograft Model
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Panc-1 | ADC with Mc-AAN-PAB-MMAE (26.2 µg/kg) | IV, weekly for 4 weeks | Suppresses tumor growth | Information not publicly available | Referenced in multiple commercial sources, originating from patent CN104147612A |
| RL Xenograft | Representative Legumain-Cleavable ADC | Data not publicly available | Comparable or improved efficacy to Val-Cit ADC | Information not publicly available | [1] |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of ADCs with legumain-cleavable linkers.
Protocol 1: Synthesis of this compound
This protocol outlines the general steps for the solid-phase synthesis of the peptide linker followed by conjugation to the PAB spacer and MMAE payload.
Caption: General workflow for the synthesis of the drug-linker.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Ala-OH
-
Maleimidocaproic acid (Mc-OH)
-
HBTU, HOBt, or other peptide coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
p-aminobenzyl alcohol (PAB-OH)
-
MMAE
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triphosgene (B27547) or other activating agent for PAB-OH
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
HPLC system for purification
Procedure:
-
Peptide Synthesis (Solid Phase): a. Swell Fmoc-Asn(Trt)-Wang resin in DMF. b. Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. c. Coupling: Couple Fmoc-Ala-OH using a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA) in DMF. Monitor completion with a ninhydrin (B49086) test. d. Repeat deprotection and coupling steps for the second Alanine residue. e. Couple Maleimidocaproic acid (Mc-OH) to the N-terminus of the tripeptide.
-
Cleavage and Deprotection: a. Wash the resin thoroughly with DCM. b. Treat the resin with TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold ether, centrifuge, and dry.
-
Synthesis of PAB-MMAE: a. This is a multi-step process that can be adapted from literature protocols for Val-Cit-PAB-MMAE. It generally involves the protection of the PAB hydroxyl group, activation (e.g., with triphosgene to form a chloroformate), reaction with MMAE, and subsequent deprotection.
-
Final Conjugation: a. Activate the carboxyl group of the purified Mc-AAN peptide. b. React the activated peptide with the amino group of PAB-MMAE in a suitable solvent like DMF.
-
Purification: a. Purify the final this compound conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a white solid. c. Characterize by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Caption: Workflow for ADC conjugation and purification.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Antibody Reduction: a. Prepare the mAb solution at a concentration of 5-10 mg/mL in a suitable buffer containing EDTA. b. Add a calculated molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR). c. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: a. Prepare a stock solution of Mc-AAN-PAB-MMAE in DMSO. b. Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used. c. Incubate at room temperature for 1-2 hours, protected from light.
-
Quenching: a. Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups. b. Incubate for 20-30 minutes.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reagents using SEC or HIC. b. Exchange the buffer to a formulation buffer suitable for storage.
-
Characterization: a. Determine the DAR by HIC-HPLC or LC-MS. b. Measure protein concentration by UV-Vis spectroscopy. c. Assess aggregation by SEC. d. Measure residual unconjugated drug-linker by RP-HPLC.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details a method to assess the potency and specificity of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody. b. Add the different concentrations to the respective wells. c. Incubate for 72-120 hours.
-
Viability Assessment: a. Add the cell viability reagent according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to untreated control wells. b. Plot the percentage of cell viability against the logarithm of the ADC concentration. c. Calculate the half-maximal inhibitory concentration (IC₅₀) using a suitable curve-fitting software.
Protocol 4: Legumain Activity Assay
This assay confirms the cleavage of the linker by legumain.
Materials:
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 5.5)
-
ADC or the free drug-linker
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: a. If using a pro-legumain form, activate it according to the manufacturer's instructions (typically at an acidic pH).
-
Assay Setup: a. In a 96-well black plate, add the legumain assay buffer. b. Add the fluorogenic substrate. c. In separate wells, add the ADC or free drug-linker as a competitive substrate. d. Add activated legumain to initiate the reaction.
-
Measurement: a. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over time.
-
Data Analysis: a. Determine the rate of substrate cleavage. b. Assess the inhibition of the fluorogenic substrate cleavage by the ADC or drug-linker to confirm that it is a substrate for legumain.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cell line (e.g., Panc-1)
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
-
Equipment for intravenous (IV) injections
Procedure:
-
Tumor Implantation: a. Subcutaneously implant tumor cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: a. Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses). b. Administer the treatments via IV injection according to the desired schedule (e.g., once weekly).
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: a. Continue the study until tumors in the control group reach a predetermined maximum size or until a specified time point. b. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate tumor growth inhibition. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion
The development of ADCs with the this compound linker-payload offers a promising strategy for targeted cancer therapy by leveraging the specific activity of legumain in the tumor microenvironment. The protocols and data presented in these application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of these novel ADCs. While specific quantitative data for this exact linker remains largely proprietary, the provided information on related legumain-cleavable systems offers valuable guidance and expected performance benchmarks for researchers in this exciting field of drug development. Careful optimization of each experimental step is crucial for the successful development of safe and effective ADC therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical parameter?
This compound is a potent anticancer agent comprising a peptide linker (Alanyl-Alanyl-Asparagine), a self-immolative p-aminobenzyl (PAB) spacer, and the cytotoxic drug monomethyl auristatin E (MMAE)[1][2][3]. It is designed for use in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets tumor cells. The entire conjugate can be specifically activated by the tumor microenvironment[1][3].
Solubility is a critical quality attribute for this molecule because poor solubility can lead to several experimental challenges, including:
-
Aggregation: Hydrophobic interactions can cause the molecules to clump together, reducing the effective concentration and potentially leading to inaccurate experimental results[4][5].
-
Reduced Bioavailability: Poorly soluble compounds are less available for biological activity, which can diminish the therapeutic efficacy of the final ADC[6].
-
Manufacturing and Formulation Difficulties: Inconsistent solubility can complicate the preparation of stock solutions, formulation of the final drug product, and can lead to variability between batches[7][8].
Q2: What are the general solubility characteristics of peptide-drug conjugates like this compound?
Q3: What are the initial recommended solvents for dissolving this compound?
Based on the properties of similar compounds, the following solvents are recommended for initial solubility testing:
-
Dimethyl Sulfoxide (DMSO): This is a strong polar aprotic solvent capable of dissolving many hydrophobic compounds[14][15].
-
Ethanol (B145695) (EtOH): A polar protic solvent that can also be effective for dissolving peptide-drug conjugates[12][13].
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO[14].
It is crucial to start with a small amount of the compound and gradually add the solvent while vortexing to assess solubility.
Q4: How can I improve the aqueous solubility of this compound for in vitro or in vivo experiments?
For applications requiring an aqueous solution, a formulation approach using co-solvents and excipients is often necessary. A common strategy involves first dissolving the compound in a minimal amount of an organic solvent (like DMSO) and then slowly diluting it with an aqueous buffer containing solubility-enhancing agents[16][17].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: The compound is not dissolving in the initial organic solvent (DMSO, EtOH, DMF).
-
Possible Cause: The concentration may be too high, or the compound may have formed aggregates upon storage.
-
Solutions:
-
Gentle Warming: Warm the solution to 37°C to increase the kinetic energy of the molecules, which can aid dissolution. Avoid excessive heat to prevent degradation[14][15].
-
Sonication: Use a sonicator bath to break up any potential aggregates and enhance the interaction between the solvent and the compound[14][15].
-
Vortexing: Vigorous vortexing can also help to break apart solid particles and promote dissolution[18].
-
Problem 2: The compound precipitates out of solution when diluted with an aqueous buffer.
-
Possible Cause: This phenomenon, known as "salting out," occurs when the hydrophobic compound is rapidly introduced into an unfavorable aqueous environment[18]. The drug-to-antibody ratio (DAR) in ADCs can also influence this, with higher DARs often leading to increased hydrophobicity and a greater tendency to aggregate[9].
-
Solutions:
-
Slow Dilution: Add the aqueous buffer to the organic stock solution dropwise while continuously vortexing. This gradual change in solvent polarity can help to keep the compound in solution.
-
Use of Co-solvents and Surfactants: Incorporate co-solvents like polyethylene (B3416737) glycol (PEG300) and non-ionic surfactants like Tween-80 or Polysorbate 80 into the aqueous buffer. These excipients can help to create micelles that encapsulate the hydrophobic compound and improve its solubility[16][17][19].
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the aqueous buffer away from the pI can increase the net charge of the molecule, leading to greater electrostatic repulsion and improved solubility[10][14].
-
Problem 3: The solution appears cloudy or shows visible aggregates over time.
-
Possible Cause: The compound may be aggregating due to conformational or colloidal instability, which can be influenced by factors like pH, temperature, and ionic strength[5][20].
-
Solutions:
-
Formulation Optimization: Experiment with different buffer compositions, pH levels, and excipients to find a formulation that provides long-term stability[8].
-
Storage Conditions: Store the solution at the recommended temperature (typically -20°C or -80°C for stock solutions) and protect it from light[1]. Avoid repeated freeze-thaw cycles, which can induce aggregation[].
-
Filtration: Before use, centrifuge the solution and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any pre-existing aggregates[15].
-
Data Presentation
Table 1: Recommended Solvents and Formulation Components for Improving Solubility
| Solvent/Excipient | Type | Rationale for Use | Typical Concentration Range |
| DMSO | Organic Co-solvent | Primary solvent for initial dissolution of hydrophobic compounds. | 5-10% (v/v) in final formulation |
| Ethanol | Organic Co-solvent | Alternative primary solvent. | 5-10% (v/v) in final formulation |
| PEG300 | Polymeric Co-solvent | Increases the solubility of poorly water-soluble drugs. | 10-40% (v/v) in final formulation |
| Tween-80 | Non-ionic Surfactant | Forms micelles to encapsulate hydrophobic molecules and prevent aggregation. | 1-5% (v/v) in final formulation |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | Forms inclusion complexes with hydrophobic drugs to enhance solubility. | 2-10% (w/v) in final formulation |
| Trehalose/Sucrose | Cryoprotectant/Stabilizer | Can help stabilize the molecule, especially during lyophilization and storage. | 5-10% (w/v) in final formulation |
Table 2: Example Formulations for Similar Peptide-Drug Conjugates
| Compound | Formulation Composition | Achieved Concentration | Reference |
| VcMMAE | 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [16] |
| Gly3-VC-PAB-MMAE | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [17] |
| Gly3-VC-PAB-MMAE | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube for 5-10 minutes.
-
Once dissolved, store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Formulation for In Vitro/In Vivo Studies
-
Prepare the aqueous formulation buffer. For example, a buffer containing 40% PEG300, 5% Tween-80, and 55% saline.
-
Thaw an aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO).
-
While vortexing the aqueous formulation buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for another 2-3 minutes to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If necessary, adjust the pH of the final solution.
-
Use the freshly prepared formulation for your experiment. Note that some formulations may not be stable for long-term storage.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. anjiechem.com [anjiechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. jpt.com [jpt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]
- 18. benchchem.com [benchchem.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
Technical Support Center: Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE Synthesis
Welcome to the technical support center for the synthesis of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this specific peptide-drug conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of this compound and their respective functions?
A1: this compound is a complex molecule used in the development of Antibody-Drug Conjugates (ADCs). Each component has a specific role:
-
Mc (Maleimidocaproyl): This is a thiol-reactive linker that forms a stable covalent bond with cysteine residues on a monoclonal antibody through a Michael addition reaction.
-
Alanyl-Alanyl-Asparagine: This tripeptide sequence acts as a substrate for specific proteases that are often overexpressed in the tumor microenvironment.[1] Cleavage of this peptide linker is a key step in the targeted release of the cytotoxic payload.
-
PAB (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the tripeptide is cleaved, the PAB linker spontaneously decomposes to release the active drug, MMAE.[1]
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[2]
Q2: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of the Alanyl-Alanyl-Asparagine peptide?
A2: The primary challenges during the SPPS of this tripeptide are related to the asparagine residue and the repetitive nature of the alanine (B10760859) residues.
-
Asparagine Side Reactions: The side chain amide of asparagine can undergo dehydration during the activation step of coupling, leading to the formation of a β-cyanoalanine byproduct.[3][4] Additionally, aspartimide formation, a base-catalyzed rearrangement, can occur during the deprotection steps, introducing a β-amino acid into the peptide chain.[5]
-
Coupling Efficiency: Repetitive sequences, such as the two adjacent alanine residues, can sometimes lead to incomplete coupling reactions.[5] Poor solubility of the growing peptide chain on the solid support can also hinder reaction kinetics.[6]
Q3: How can I minimize side reactions involving the asparagine residue?
A3: To minimize asparagine-related side reactions, consider the following strategies:
-
Side Chain Protection: Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH (trityl) or Fmoc-Asn(Tmob)-OH. These protecting groups prevent the dehydration of the side chain amide.[3]
-
Optimized Coupling Reagents: Employ coupling reagents that are less prone to causing dehydration. For instance, using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with side-chain protected asparagine has been shown to be effective and rapid.[3] The use of pre-activated esters, like pentafluorophenyl esters (Fmoc-Asn-OPfp), can also yield homogeneous peptide products.[3]
Q4: I am observing low purity of my final this compound conjugate after purification. What are the likely causes?
A4: Low purity can stem from several factors throughout the synthesis and purification process:
-
Incomplete Reactions: Incomplete coupling or Fmoc deprotection steps during SPPS will result in deletion sequences.
-
Side Reactions: As mentioned, side reactions involving asparagine can lead to impurities that are difficult to separate from the desired product.
-
Premature Cleavage: Depending on the resin and linker used, premature cleavage of the peptide from the solid support can occur.
-
Suboptimal Purification: The purification of peptide-drug conjugates can be challenging due to their complex nature. The choice of column, gradient, and mobile phase in RP-HPLC is critical for achieving high purity.
Q5: What are the best practices for purifying the final conjugate?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide-drug conjugates.[7] Key considerations include:
-
Column Choice: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is typical.
-
Method Development: It is crucial to optimize the gradient to achieve good separation of the desired product from impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the tripeptide after cleavage from the resin. | 1. Incomplete coupling of one or more amino acids. 2. Aggregation of the growing peptide chain on the resin. 3. Premature cleavage of the peptide from the resin. | 1. Use a higher excess of amino acid and coupling reagents. Perform a double coupling for the second alanine and the asparagine. Monitor coupling completion with a Kaiser test.[5][8] 2. Use a resin with a lower loading capacity or a more polar resin to improve solvation. 3. Ensure the appropriate resin and cleavage conditions are used. |
| Presence of a byproduct with a mass corresponding to the loss of water in the mass spectrum. | Dehydration of the asparagine side chain to form β-cyanoalanine. | Use a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH).[3] Employ milder activation methods or pre-activated esters.[3] |
| Broad or multiple peaks during RP-HPLC analysis of the purified peptide. | 1. Aspartimide formation leading to a mixture of α- and β-peptides. 2. Racemization during coupling. | 1. Use a side-chain protecting group on asparagine. Minimize the time the peptide is exposed to basic conditions during Fmoc deprotection. 2. Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. |
| Low efficiency in the conjugation of the peptide-PAB-MMAE to the antibody. | 1. Inactive maleimide (B117702) group on the "Mc" linker. 2. Insufficiently reduced antibody. 3. Presence of interfering substances in the antibody buffer. | 1. Ensure the maleimide-containing compound is fresh and has been stored properly to prevent hydrolysis. 2. Optimize the antibody reduction step to ensure a sufficient number of free thiols are available for conjugation. 3. Perform a buffer exchange to remove any substances that could react with the maleimide, such as Tris buffer or other primary amines. |
| Aggregation of the final ADC product. | The high hydrophobicity of the drug-linker can lead to aggregation. | Optimize the drug-to-antibody ratio (DAR). A lower DAR may reduce aggregation. Consider formulation studies to identify buffers and excipients that minimize aggregation. |
Experimental Protocols
Solid-Phase Synthesis of Fmoc-Alanyl-Alanyl-Asparagine(Trt)-OH
This protocol describes the manual solid-phase synthesis of the tripeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Asparagine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Alanine):
-
Repeat the deprotection and washing steps as in step 2.
-
Couple Fmoc-Ala-OH using the same activation and coupling procedure as for asparagine.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the deprotection, washing, and coupling steps for the final alanine residue.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Purification of the Tripeptide
The crude peptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Fractions are analyzed by analytical HPLC and mass spectrometry, and pure fractions are pooled and lyophilized.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. biotage.com [biotage.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. benchchem.com [benchchem.com]
dealing with premature payload release from peptide linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature payload release from peptide linkers in bioconjugates such as antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from peptide linkers?
Premature payload release is a critical issue that can lead to decreased therapeutic efficacy and increased off-target toxicity.[1][2][3] The primary causes include:
-
Enzymatic Degradation: Peptide linkers can be susceptible to cleavage by proteases present in systemic circulation, such as plasmin and other serine proteases, before the bioconjugate reaches the target site.[1][2] For instance, certain dipeptide sequences are designed for cleavage by lysosomal proteases like cathepsin B but may be prematurely cleaved by other enzymes in the bloodstream.[4][5][6]
-
Chemical Instability: The chemical bonds within the linker construct can be labile under physiological conditions (pH 7.4). For example, certain linkers might undergo hydrolysis, leading to the release of the payload.[2]
-
Off-Target Cleavage: Besides plasma enzymes, other enzymes present in non-target tissues might recognize and cleave the peptide sequence.[4][7]
-
Hydrophobicity: Highly hydrophobic linkers or payloads can lead to aggregation of the bioconjugate, which may alter its pharmacokinetic properties and stability.[8][9]
Q2: My ADC shows good in vitro cytotoxicity but reduced efficacy in vivo. Could premature payload release be the cause?
Yes, this is a classic indicator of premature payload release.[2] High in vitro potency in cell-based assays demonstrates that the payload is active and can kill target cells. However, a loss of efficacy in vivo suggests that the ADC is not delivering a sufficient concentration of the payload to the tumor site.[1] This is often due to the linker being unstable in the bloodstream, leading to the payload being released before the ADC can localize to the target tissue.[2][3]
Q3: How does the choice of peptide sequence in the linker affect its stability?
The amino acid sequence of the peptide linker is a critical determinant of its stability and cleavage specificity.[4][10]
-
Cleavage Motif: Linkers are often designed with specific peptide sequences that are recognized by enzymes predominantly found at the target site (e.g., cathepsin B in lysosomes). The Val-Cit (valine-citrulline) dipeptide is a widely used motif for cathepsin B-mediated cleavage.[4][6][9]
-
Flanking Residues: The amino acids flanking the cleavage site can influence the rate and specificity of enzymatic cleavage. Adding a polar acidic residue at the P3 position of a Val-Cit linker, for instance, has been shown to increase plasma stability.[4]
-
Steric Hindrance: The three-dimensional structure of the peptide can create steric hindrance, which can either protect the linker from non-specific enzymatic degradation or, conversely, impede cleavage by the intended enzyme if not designed properly.[11][12][13]
Q4: What are the signs of ADC aggregation, and how can it be related to the peptide linker?
ADC aggregation can be identified by the appearance of high molecular weight species in size-exclusion chromatography (SEC-HPLC) analysis.[8][14] Aggregation can lead to rapid clearance of the ADC from circulation and reduced tumor penetration.[2] The peptide linker and its payload can contribute to aggregation, particularly if they are highly hydrophobic.[8][9] Using more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) spacers, can help to mitigate aggregation.[2][15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to premature payload release.
Problem 1: High levels of free payload detected in plasma stability assays.
-
Possible Cause 1: Non-specific enzymatic cleavage.
-
Troubleshooting Step:
-
Modify the Peptide Sequence: Alter the amino acid sequence to reduce recognition by plasma proteases. For example, if using a Val-Cit linker, consider adding a flanking polar residue to enhance stability.[4]
-
Introduce Steric Hindrance: Incorporate bulky amino acids near the cleavage site to shield it from non-specific enzymatic access.[13]
-
-
-
Possible Cause 2: Linker Hydrolysis.
-
Troubleshooting Step:
-
Alter Linker Chemistry: If the linker contains bonds susceptible to hydrolysis at physiological pH, consider alternative linker chemistries that are more stable in circulation.[2]
-
Formulation Optimization: Adjust the pH of the formulation buffer to a range that favors the stability of the linker, typically slightly acidic (pH 5.0-6.0), especially during storage.[2]
-
-
Problem 2: Inconsistent drug-to-antibody ratio (DAR) across batches.
-
Possible Cause 1: Heterogeneity of conjugation sites.
-
Troubleshooting Step:
-
Site-Specific Conjugation: Employ site-specific conjugation techniques to ensure a uniform DAR and a more homogeneous ADC product.[2] This provides better control over the stability and efficacy profile.
-
-
-
Possible Cause 2: Instability during storage or handling.
-
Troubleshooting Step:
-
Stability Studies: Conduct comprehensive stability studies under various storage conditions (temperature, pH, light exposure) to identify optimal storage parameters.[16][17]
-
Analytical Monitoring: Regularly monitor the DAR of stored batches using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC).[18][19]
-
-
Problem 3: Off-target toxicity observed in preclinical models.
-
Possible Cause: Systemic exposure to free payload due to premature release. [2]
-
Troubleshooting Step:
-
Enhance Linker Stability: This is the primary strategy. Implement the linker modifications discussed in "Problem 1" to ensure the payload is only released at the target site.[2][3]
-
Consider Non-Cleavable Linkers: If premature cleavage remains a significant issue, exploring non-cleavable linkers could be a viable alternative. These linkers release the payload upon complete degradation of the antibody in the lysosome, which can reduce off-target toxicity.[2][3]
-
-
Quantitative Data Summary
The stability of peptide linkers is often evaluated by incubating the ADC in plasma from different species and measuring the amount of intact ADC or released payload over time.
| Linker Type | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Anti-M1S1-MC-VC-PABC-Aur0101 | Mouse | 4.5 | 5% | [9] |
| Anti-M1S1-MC-VC-PABC-Aur0101 | Rat | 4.5 | 94% | [9] |
| Anti-M1S1-MC-VC-PABC-Aur0101 | Monkey | 4.5 | 99% | [9] |
| ADC with P1' tandem cleavage linker | Rat | - | Significantly improved stability | [9] |
| ADC with P3 polar acidic residue | Mouse | - | Increased plasma stability | [4] |
Key Experimental Protocols
Protocol 1: Plasma Stability Assay to Quantify Free Payload by LC-MS/MS
This protocol outlines a method to determine the stability of an ADC in plasma by quantifying the amount of prematurely released payload.[20][21][22][23][24]
Materials:
-
ADC sample
-
Human, mouse, or rat plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) - a stable isotope-labeled version of the payload is ideal
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of 10-100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately stop the reaction by adding 3 volumes of cold ACN containing the internal standard.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Transfer the supernatant to a new tube.
-
Perform sample clean-up and concentration using SPE or LLE.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of free payload at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Plot the concentration of free payload versus time to determine the rate of release.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
This protocol describes a common method for assessing the average DAR and the distribution of drug-loaded species in an ADC sample.[14][16][18]
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 6.95
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 25% (v/v) isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different ADC species (DAR 0, 2, 4, 6, 8, etc.) will elute at different retention times due to their varying hydrophobicity. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Caption: Causes of premature vs. targeted payload release.
Caption: Troubleshooting decision tree for premature payload release.
Caption: Workflow for plasma stability assessment using LC-MS/MS.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 11. wjgnet.com [wjgnet.com]
- 12. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. benchchem.com [benchchem.com]
- 16. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 17. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 20. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimization of Drug-to-Antibody Ratio for Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of drug-to-antibody ratio (DAR) for antibody-drug conjugate (ADC) efficacy.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their ADC conjugation, purification, and analysis experiments.
| Question | Possible Causes | Troubleshooting Steps |
| Why is my average Drug-to-Antibody Ratio (DAR) consistently low despite using the correct molar ratio of drug-linker to antibody? | 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can decrease conjugation efficiency.[1] 2. Antibody quality issues: The presence of impurities or an inaccurate antibody concentration can lead to inconsistent outcomes.[1] 3. Interfering buffer components: Additives in the antibody buffer, such as Tris, glycine, or sodium azide, can interfere with the conjugation reaction. 4. Inactive drug-linker: The drug-linker complex may have degraded due to improper storage or handling.[1] 5. Incomplete antibody reduction (for thiol-based conjugation): Insufficient reduction of interchain disulfide bonds results in fewer available sites for conjugation.[2] | 1. Optimize reaction parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker.[1][3] 2. Verify antibody quality: Ensure the antibody is highly pure (>95%) and accurately quantified. Consider re-purifying the antibody if necessary. 3. Perform buffer exchange: If the antibody buffer contains interfering substances, exchange it for a suitable conjugation buffer.[1] 4. Confirm drug-linker activity: Use a fresh batch of the drug-linker or verify the activity of the current stock.[1] 5. Ensure complete and controlled reduction: Use a sufficient concentration of a reducing agent like TCEP and remove any excess before adding the drug-linker.[2] |
| What is causing the high levels of aggregation in my final ADC product? | 1. Hydrophobicity of the payload: Many cytotoxic drugs are hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[1] 2. Harsh reaction conditions: High temperatures or prolonged reaction times can promote protein denaturation and aggregation.[2] 3. Inappropriate formulation buffer: The pH and excipients of the final formulation buffer can impact ADC stability.[1] | 1. Reduce the molar excess of the drug-linker: A lower drug-linker to antibody ratio during conjugation may result in a lower DAR and reduced aggregation.[1] 2. Optimize the formulation buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[1] 3. Use milder reaction conditions: Perform the conjugation at a lower temperature or for a shorter duration.[1] 4. Consider hydrophilic linkers: The use of hydrophilic linkers, such as those incorporating PEG moieties, can improve solubility and reduce aggregation.[4][5] |
| Why are my DAR values inconsistent between different batches? | 1. Variability in starting materials: Batch-to-batch differences in the antibody or drug-linker can lead to inconsistencies.[1] 2. Lack of precise control over reaction parameters: Minor variations in pH, temperature, or reaction time can significantly impact the final DAR.[1][3] 3. Inconsistent purification process: Differences in the purification method can result in the enrichment of different DAR species.[1] | 1. Thoroughly characterize all starting materials: Ensure consistent quality of the antibody and drug-linker for each batch.[1] 2. Standardize and tightly control reaction conditions: Maintain precise control over all reaction parameters.[5] 3. Standardize the purification protocol: Use a consistent and validated purification method for all batches.[5] |
| My Hydrophobic Interaction Chromatography (HIC) analysis shows poor peak resolution, making it difficult to determine the DAR distribution. How can I improve this? | 1. Suboptimal gradient: The salt gradient may not be shallow enough to resolve species with similar hydrophobicities.[6] 2. Inappropriate column chemistry: The stationary phase of the HIC column may not be ideal for the specific ADC.[6] 3. High sample load: Overloading the column can lead to peak broadening and poor resolution. | 1. Optimize the elution gradient: Try a shallower, linear inverse salt gradient to improve the separation of different DAR species.[6] Non-linear gradients can also be applied to enhance resolution for late-eluting species.[6] 2. Screen different HIC columns: Test columns with different stationary phases (e.g., Butyl, Phenyl) to find the best separation for your ADC.[6] 3. Reduce the amount of sample injected: Lowering the sample load can improve peak shape and resolution. |
| My Liquid Chromatography-Mass Spectrometry (LC-MS) data shows a complex spectrum that is difficult to interpret. | 1. Heterogeneity of the ADC: ADCs are often heterogeneous mixtures, which can result in complex mass spectra.[7][8] 2. Presence of different glycoforms: The antibody itself has different glycosylation patterns, adding to the complexity of the mass spectrum.[9] 3. Incomplete desaltation: Residual salts from buffers can interfere with ionization and lead to poor quality spectra. | 1. Use deconvolution software: Specialized software can help to deconvolute the complex spectra and calculate the DAR.[8][10] 2. Deglycosylate the ADC: Enzymatic removal of glycans prior to MS analysis can simplify the spectrum. 3. Ensure efficient desalting: Use an online or offline desalting step before introducing the sample into the mass spectrometer. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that represents the average number of drug molecules conjugated to a single antibody.[3][11] This parameter is crucial because it directly influences the ADC's efficacy, safety, and pharmacokinetics.[3][4] An optimal DAR is essential for balancing potency and potential toxicity.[11]
Q2: What is the impact of a high vs. low DAR on ADC efficacy and safety?
-
Low DAR: A low drug loading can reduce the potency of the ADC, potentially diminishing its therapeutic effect.[4][7]
-
High DAR: While a higher DAR can increase potency, it can also lead to several challenges. ADCs with a high DAR are often more hydrophobic, which can cause them to aggregate and be cleared more rapidly from circulation.[4][12] This accelerated clearance can paradoxically lead to lower efficacy in vivo.[4] Additionally, a high DAR can increase the risk of off-target toxicity.[12]
| DAR Value | Potential Advantages | Potential Disadvantages |
| Low (e.g., 2) | Better pharmacokinetics, lower toxicity, improved therapeutic index.[12] | May have lower potency.[4][7] |
| High (e.g., 8) | Higher potency, potentially stronger bystander effect.[13] | Faster clearance, increased aggregation, potential for higher toxicity.[4][12] |
Q3: What are the main strategies for conjugating drugs to antibodies?
There are two main approaches for drug conjugation:
-
Non-specific conjugation: This method targets naturally occurring amino acid residues, such as lysines or cysteines (from reduced interchain disulfides), on the antibody.[4] This approach is widely used but often results in a heterogeneous mixture of ADCs with a wide distribution of DAR values.[7]
-
Site-specific conjugation: This approach involves engineering the antibody to introduce specific conjugation sites, such as unnatural amino acids or specific cysteine residues.[3] Site-specific conjugation allows for precise control over the DAR and the location of the drug, leading to a more homogeneous and consistent product.[3]
Q4: What is the "bystander effect" in the context of ADCs?
The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cancer cells that may not express the target antigen.[13] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[13][14]
Analytical Techniques
Q5: What are the most common methods for determining DAR?
The most common analytical techniques for DAR determination are:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining both the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[15][16] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[15][16]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an orthogonal method to HIC for determining DAR.[15] It typically involves reducing the ADC to separate the light and heavy chains and their drug-loaded forms.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed characterization of ADCs, offering accurate mass measurements of the intact antibody and all conjugated species.[11] This allows for unambiguous identification of each DAR species and the calculation of a precise average DAR.[11]
-
UV/Vis Spectroscopy: This is a simpler and more rapid method for determining the average DAR.[11][17] It relies on the distinct absorbance maxima of the antibody and the drug payload.[11][17]
Q6: How does Hydrophobic Interaction Chromatography (HIC) work for DAR analysis?
HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[18][19] In the context of ADCs, the cytotoxic payload is often hydrophobic. Therefore, as the number of conjugated drug molecules increases, the overall hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.[15][18] A gradient from a high to a low salt concentration is used to elute the different DAR species, with the unconjugated antibody (DAR 0) eluting first, followed by species with progressively higher DARs.[15]
Q7: When should I use LC-MS for DAR analysis?
LC-MS is a powerful tool for in-depth characterization of ADCs and is particularly useful in the following scenarios:
-
Confirmation of DAR values: LC-MS provides a direct measurement of the mass of each species, allowing for unambiguous confirmation of the DAR.[11]
-
Characterization of heterogeneity: It can identify and quantify different drug-loaded species, as well as other sources of heterogeneity like different glycoforms.[9]
-
In vivo stability studies: LC-MS can be used to monitor changes in the DAR of an ADC over time in circulation.[8][10]
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for the analysis of cysteine-linked ADCs. Optimization will be required for specific ADCs.
1. Materials:
-
Biocompatible UHPLC or HPLC system with a UV detector.[19]
-
HIC Column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl).[19]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.[5][19]
-
If necessary, filter the sample through a 0.22 µm syringe filter.[19]
3. HPLC Method:
-
Set the column temperature (e.g., 25°C).[19]
-
Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.[5][19]
-
Inject 5-10 µL of the prepared ADC sample.[19]
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[5]
-
Monitor the absorbance at 280 nm.[5]
4. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[15]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[11]
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for cysteine-linked ADCs and involves the reduction of the antibody.
1. Materials:
-
UHPLC or HPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
2. Sample Preparation (Reduction):
-
To a known amount of ADC (e.g., 100 µg), add the reducing agent to a final concentration sufficient to reduce the interchain disulfide bonds (e.g., 10 mM DTT).
-
Incubate at 37°C for 30 minutes.[19]
-
Cool the sample to room temperature before injection.[19]
3. HPLC Method:
-
Set the column temperature (e.g., 75-80°C) to improve peak shape.[19]
-
Equilibrate the column with the starting gradient conditions.
-
Inject the reduced sample.
-
Run a gradient of increasing organic solvent (Mobile Phase B).
-
Monitor the absorbance at 280 nm.[19]
4. Data Analysis:
-
Integrate the peaks corresponding to the unconjugated light chain (LC), light chain with one drug (LC1), unconjugated heavy chain (HC), and heavy chain with one, two, or three drugs (HC1, HC2, HC3).[19]
-
Calculate the weighted average DAR based on the relative abundance of the light and heavy chain species.[15]
Protocol 3: DAR Determination by LC-MS
This protocol provides a general workflow for intact mass analysis of ADCs.
1. Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for intact protein analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
2. Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
For in-vivo samples, an initial affinity purification step is required to isolate the ADC from the serum.[8][10]
3. LC-MS Method:
-
Equilibrate the column with the starting gradient conditions.
-
Inject the sample.
-
Apply a gradient to elute the ADC.
-
Acquire mass spectra in the appropriate m/z range for the expected charge state envelope of the ADC.
4. Data Analysis:
-
Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectrum.[8][10]
-
Identify the masses corresponding to the unconjugated antibody and the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted spectrum.[8]
Visualizations
Caption: Experimental workflow for ADC conjugation and DAR analysis.
Caption: Signaling pathway for ADC-mediated microtubule inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 4. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pivotscipub.com [pivotscipub.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
troubleshooting ADC heterogeneity with Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE linker-payload system. The focus is on addressing the inherent heterogeneity of ADCs, a critical quality attribute that can impact efficacy, safety, and stability.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and analysis of cysteine-linked ADCs.
Section 1: Antibody Reduction & Conjugation
Q1: My final average Drug-to-Antibody Ratio (DAR) is lower than expected. What went wrong?
A1: A lower-than-expected DAR is a common issue that can stem from several factors during the antibody reduction and conjugation steps.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Antibody Reduction | The reduction of interchain disulfide bonds to free thiols is a critical prerequisite for conjugation.[3][4] Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct molar excess (typically 10-100x).[5] Incubate for the specified time (e.g., 30-60 minutes) and temperature.[3][] Incomplete reduction leads to fewer available conjugation sites. |
| Re-oxidation of Thiols | Free sulfhydryl groups can re-form disulfide bonds if exposed to oxygen. Perform the reduction and conjugation steps in degassed buffers and consider flushing vials with an inert gas like argon or nitrogen.[7] |
| Linker-Payload Instability/Precipitation | The this compound linker-payload is hydrophobic and may have poor solubility in aqueous buffers, leading to precipitation and reduced availability for conjugation.[8] Prepare the linker-payload stock solution in an anhydrous solvent like DMSO and add it to the reaction mixture with rapid mixing.[3][5] The final concentration of the organic solvent should be optimized (e.g., <10-20%) to maintain payload solubility without denaturing the antibody.[3] |
| Maleimide (B117702) Hydrolysis | The maleimide group on the linker is susceptible to hydrolysis, rendering it incapable of reacting with thiols. This process is accelerated at higher pH and temperatures. Prepare the linker-payload solution immediately before use and maintain a reaction pH between 7.0 and 7.5.[5] |
| Steric Hindrance | The conjugation sites within the antibody's hinge region may not all be equally accessible. While partial reduction can theoretically generate up to eight reactive thiols, steric hindrance may prevent all sites from being conjugated, especially for higher DAR species.[4][9] |
Q2: I'm observing a high percentage of aggregation after conjugation. How can I prevent this?
A2: Aggregation is a major challenge in ADC development, as it can reduce efficacy and increase the risk of immunogenicity and off-target toxicity.[10][11][12][13] The increased hydrophobicity from the conjugated MMAE payload is a primary driver of aggregation.[10][14]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Increased Surface Hydrophobicity | Conjugating the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, promoting self-association to minimize exposure to the aqueous environment.[10][14] Consider using site-specific conjugation methods if possible to create more homogeneous and potentially less aggregation-prone ADCs.[15][16] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[13][14] Optimize the reaction to target a lower average DAR (e.g., 2 or 4) which often provides a better balance of potency and stability. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability.[17] Using a buffer where the pH is near the antibody's isoelectric point can reduce solubility and lead to aggregation.[17] Screen different formulation buffers (e.g., containing stabilizing excipients like polysorbate) post-purification. |
| Presence of Organic Solvents | Solvents like DMSO, used to dissolve the linker-payload, can disrupt the antibody's structure if used at high concentrations, leading to unfolding and aggregation.[10][18] Keep the final solvent concentration as low as possible (typically <10-20%).[3] |
| Physical Stress | Exposure to thermal stress, vigorous mixing, or multiple freeze-thaw cycles can denature the ADC and induce aggregation.[10] Handle the ADC gently, store at recommended temperatures (2-8°C for short-term, -80°C for long-term), and avoid repeated freeze-thaw cycles.[5] |
Section 2: Analytical Characterization
Q3: My Hydrophobic Interaction Chromatography (HIC) profile shows broad peaks or poor resolution. How can I optimize it?
A3: HIC is the gold-standard method for resolving ADC species with different DARs based on their increasing hydrophobicity.[19][20][21] Poor chromatographic performance can obscure the true heterogeneity of the sample.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution & Explanation |
| Inappropriate Salt Concentration | The initial high salt concentration in the mobile phase is crucial for promoting the hydrophobic interaction between the ADC and the stationary phase.[22] If resolution is poor, optimize the starting concentration of the salt (e.g., ammonium (B1175870) sulfate).[20] |
| Suboptimal Gradient Slope | A gradient that is too steep will cause peaks to elute too closely together, resulting in poor resolution. Conversely, a shallow gradient can lead to peak broadening.[22] Experiment with different gradient slopes to improve the separation between DAR 0, 2, 4, 6, and 8 peaks. |
| Incorrect Column Choice | Different HIC columns have stationary phases with varying levels of hydrophobicity (e.g., Phenyl, Butyl). An ADC with a highly hydrophobic payload like MMAE may require a column with lower hydrophobicity to prevent irreversible binding and improve peak shape. |
| On-Column Aggregation | The high salt conditions used in HIC can sometimes promote aggregation, leading to peak broadening or the appearance of unexpected peaks. Ensure the mobile phases are properly filtered and degassed. |
| Positional Isomers | For a given DAR, the payload can be attached at different cysteine residues (e.g., on the light chain vs. heavy chain). These positional isomers can have slightly different hydrophobicities, contributing to peak broadening.[22] This is an inherent source of heterogeneity that may not be fully resolvable by HIC alone. |
Q4: My mass spectrometry (MS) data is complex and difficult to interpret. What are some common issues?
A4: Mass spectrometry is essential for confirming the identity of ADC species and determining the precise DAR distribution.[1][15] However, the heterogeneity of ADCs can lead to complex spectra.
Potential Causes & Recommended Solutions:
| Potential Cause | Observed in MS | Recommended Solution & Explanation |
| Glycosylation Heterogeneity | The antibody itself is glycosylated, leading to multiple glycoforms and a series of mass peaks for each DAR species. | This adds complexity to the intact mass spectrum.[23] Consider deglycosylating the ADC sample with an enzyme like PNGase F before analysis to simplify the spectrum and isolate the heterogeneity caused by conjugation.[23] |
| Drug-Linker Fragmentation | The linker or payload may fragment in the mass spectrometer source. | This can complicate spectral interpretation. Use optimized, "soft" ionization conditions to minimize in-source fragmentation. Analyze a linker-payload standard to identify its characteristic fragment ions.[24] |
| Incomplete Conjugation Byproducts | Unconjugated antibody (DAR 0), half-antibodies, and other fragments may be present. | These species will appear as distinct peaks in the deconvoluted mass spectrum.[16] This data is valuable for understanding the efficiency and potential side reactions of the conjugation process. |
| Non-Volatile Salt Adducts | Residual salts from HIC or other buffers (e.g., phosphate, sulfate) can form adducts with the ADC, further complicating the spectrum. | Ensure the sample is thoroughly desalted or buffer-exchanged into an MS-compatible buffer (e.g., ammonium acetate) before analysis.[22][25] |
Experimental Protocols & Methodologies
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the partial reduction of a monoclonal antibody (e.g., a human IgG1) to generate free thiol groups for conjugation.
-
Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).[3]
-
Reducing Agent: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water.
-
Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.[][7]
-
Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes.[] To prevent re-oxidation, the vial can be flushed with nitrogen or argon gas.[7]
-
Purification: Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer.[3]
Protocol 2: Cysteine-Maleimide Conjugation with Mc-AAN-PAB-MMAE
This protocol outlines the conjugation of the linker-payload to the reduced antibody.
-
Prepare Linker-Payload: Dissolve the this compound in anhydrous DMSO to a stock concentration of ~10 mM.[3] This should be done immediately prior to use.
-
Determine Molar Ratio: Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess over the antibody (e.g., a 7-9 fold molar excess of linker-payload to antibody is a common starting point for targeting a DAR of ~4).
-
Conjugation Reaction: Add the linker-payload solution to the chilled, reduced antibody solution while gently vortexing.[3] The final concentration of DMSO should ideally be below 10%.
-
Incubation: Protect the reaction from light and incubate at 4°C or room temperature for 1-2 hours.[]
-
Quenching: Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Determination of Average DAR by HIC-HPLC
This protocol describes a typical analytical method for assessing DAR distribution.
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[22]
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor absorbance at 280 nm.
-
-
Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated antibody typically elutes first, followed by DAR2, DAR4, etc.).[1]
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and concepts in ADC development and troubleshooting.
Caption: High-level workflow for ADC conjugation and analytical characterization.
Caption: Mechanism of action for a cleavable MMAE-based ADC.
Caption: Troubleshooting decision tree for investigating a low DAR result.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Overview of Analytical Methods for Characterizing the Charge Heterogeneity of Antibody-Drug Conjugates | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
strategies to enhance bystander effect of MMAE ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and enhance the bystander effect of your Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of an ADC and why is it important?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This phenomenon is critical for enhancing therapeutic efficacy, especially in heterogeneous tumors where not all cells express the target antigen.[2][3] By killing neighboring Ag- cells, ADCs with a potent bystander effect can overcome tumor heterogeneity, a significant challenge in cancer treatment.[3][4]
Q2: What is the specific mechanism of the MMAE-mediated bystander effect?
The bystander effect of an MMAE-ADC is a multi-step process:
-
Binding and Internalization : The ADC binds to the target antigen on an Ag+ tumor cell and is internalized, typically through endocytosis.[1][2]
-
Lysosomal Trafficking and Cleavage : The ADC is trafficked to the lysosome, where proteases cleave the linker (e.g., a valine-citrulline linker).[2][5]
-
Payload Release and Diffusion : This cleavage releases the unmodified, potent MMAE payload. Due to its hydrophobicity and neutral charge, free MMAE is membrane-permeable.[2][6] It can diffuse across the lysosomal and plasma membranes to exit the Ag+ cell into the tumor microenvironment.[2][7]
-
Bystander Cell Killing : The released MMAE can then penetrate the membranes of nearby Ag- cells, inhibit tubulin polymerization, and induce cell cycle arrest and apoptosis.[4][][9]
Caption: Mechanism of the MMAE-mediated bystander effect.
Q3: What are the key molecular factors that determine the bystander effect of an MMAE ADC?
The efficacy of the bystander effect is determined by several key components of the ADC:
-
Linker Type : A cleavable linker is essential.[6][] Linkers that are sensitive to lysosomal proteases (e.g., valine-citrulline) ensure that the payload is released in its free, unmodified form.[1][2] Non-cleavable linkers, like those used in T-DM1, release a payload-amino acid adduct that is charged and cannot efficiently cross cell membranes, thus having no bystander effect.[6]
-
Payload Properties : The released payload must be able to cross cell membranes. MMAE is effective because it is hydrophobic, lipophilic, and uncharged, properties that facilitate its diffusion into neighboring cells.[4][6] In contrast, payloads like MMAF, which has a charged C-terminal phenylalanine, are membrane-impermeable and exhibit a significantly reduced or absent bystander effect.[9][10][11]
-
Target Antigen Density : The number of Ag+ cells in the tumor microenvironment influences the magnitude of the bystander effect.[12] A higher density of Ag+ cells leads to a greater amount of released MMAE, resulting in more effective killing of adjacent Ag- cells.[10][12]
Q4: How does MMAE compare to other common ADC payloads regarding the bystander effect?
The ability of a payload to induce a bystander effect is primarily linked to its membrane permeability after being released from the antibody.
| Payload | Linker Type | Released Metabolite | Membrane Permeability | Bystander Effect |
| MMAE | Cleavable (e.g., vc) | Unmodified MMAE | High | Potent [10] |
| MMAF | Cleavable (e.g., vc) | Unmodified MMAF | Low (charged) | Minimal/None [10][11] |
| DM1 | Non-cleavable (e.g., SMCC) | Lysine-SMCC-DM1 | Low (charged) | None [6] |
| Deruxtecan (DXd) | Cleavable (e.g., GGFG) | Unmodified DXd | High | Potent [1] |
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation of the MMAE bystander effect.
Problem: Low or no bystander killing is observed in an in vitro co-culture assay.
| Possible Cause | Recommended Solution & Action |
| 1. Inefficient Payload Release | Ensure the ADC concentration is sufficient to cause cytotoxicity in the Ag+ cells. Perform a dose-response curve on the Ag+ cell line alone to confirm the ADC's potency and choose a concentration that is highly cytotoxic (e.g., >IC90).[3][12] Verify that the linker is cleavable by the target cells' lysosomal enzymes. |
| 2. Bystander Cells are Resistant to MMAE | Determine the sensitivity of the Ag- bystander cell line to the free MMAE payload. Run a standard cytotoxicity assay (e.g., MTT) with free MMAE on a monoculture of the Ag- cells to determine their IC50.[3] If the cells are highly resistant, the bystander effect will be limited. |
| 3. Insufficient Ratio of Ag+ to Ag- Cells | The bystander effect is dependent on the density of Ag+ cells.[12] Perform the co-culture assay with varying ratios of Ag+ to Ag- cells (e.g., 1:3, 1:1, 3:1) to find the optimal ratio for observing the effect.[4] |
| 4. Suboptimal Assay Duration | The release of MMAE and its diffusion to bystander cells is a time-dependent process.[12] Conduct a time-course experiment, measuring bystander cell viability at multiple time points (e.g., 48, 72, and 96 hours) to identify the optimal incubation period.[4][13] |
| 5. Released Payload is Not Membrane-Permeable | Confirm the identity of the released payload via LC-MS analysis from ADC-treated cell lysates. Ensure it is unmodified MMAE. Improper linker design or cleavage can result in a charged adduct with low permeability.[10] |
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Start -> Check_Potency; Check_Potency -> Check_Sensitivity [label="Yes"]; Check_Potency -> Solution_Potency [label="No"]; Solution_Potency -> Check_Potency;
Check_Sensitivity -> Check_Ratio [label="Yes"]; Check_Sensitivity -> Solution_Sensitivity [label="No"]; Solution_Sensitivity -> Success;
Check_Ratio -> Check_Time [label="Yes"]; Check_Ratio -> Solution_Ratio [label="No"]; Solution_Ratio -> Check_Ratio;
Check_Time -> Success [label="Yes"]; Check_Time -> Solution_Time [label="No"]; Solution_Time -> Check_Time; }
Caption: Troubleshooting logic for low in vitro bystander effect.
Problem: High off-target toxicity in in vivo models suggests excessive or non-specific bystander effect.
| Possible Cause | Recommended Solution & Action |
| 1. Premature Payload Release | An overly labile linker can cause premature release of MMAE in circulation, leading to systemic toxicity.[14] Evaluate the stability of the ADC in plasma from the relevant species over time and quantify the amount of released free payload. Consider redesigning the linker for higher stability. |
| 2. ADC Aggregation | Highly hydrophobic ADCs, especially those with high drug-to-antibody ratios (DAR), can aggregate and be taken up non-specifically by tissues like the liver.[] Characterize the ADC for aggregation using size exclusion chromatography (SEC). A lower DAR may improve the therapeutic index.[14] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay is the standard method for evaluating the bystander effect by culturing Ag+ and Ag- cells together.[2]
Methodology:
-
Cell Line Selection : Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to MMAE (e.g., HER2-negative MCF7).[2][15] To distinguish the populations, label the Ag- bystander cells with a fluorescent protein like GFP.[12][16]
-
Cell Seeding : Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate.[4] Vary the ratio of the two cell types (e.g., 1:1, 3:1 Ag+:Ag-). Include monoculture controls for both cell lines.[4] Allow cells to adhere overnight.
-
ADC Treatment : Treat the co-cultures and monocultures with a serial dilution of the MMAE-ADC.[4] Include an isotype control ADC (a non-binding antibody with the same linker-payload) and untreated wells as controls.[4] The ADC concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[12]
-
Incubation : Incubate the plate for a defined period, typically 72-96 hours.[4]
-
Analysis : Quantify the viability of the fluorescently labeled Ag- cell population. This can be done using flow cytometry or high-content imaging to count the number of viable GFP-positive cells.[4] A significant reduction in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released from the ADC-treated Ag+ cells.[13][15]
Methodology:
-
Preparation of Conditioned Medium :
-
Seed the Ag+ "donor" cells and grow them to ~80% confluency.
-
Treat the cells with a cytotoxic concentration of the MMAE-ADC for 48-72 hours. Include a vehicle-treated control.[17]
-
Collect the culture supernatant. Centrifuge and filter it through a 0.22 µm filter to remove all cells and debris. This is the "conditioned medium".[13][17]
-
-
Treatment of Recipient Cells :
-
Seed the Ag- "recipient" cells in a 96-well plate and allow them to adhere overnight.[17]
-
Remove the existing medium and replace it with the conditioned medium from both ADC-treated and vehicle-treated donor cells.
-
-
Incubation : Incubate the recipient cells for 48-72 hours.[17]
-
Analysis : Assess the viability of the recipient cells using a standard assay (e.g., MTT, CellTiter-Glo®). A significant decrease in viability in cells treated with conditioned medium from ADC-treated donors compared to vehicle-treated donors confirms the bystander effect is mediated by a transferable substance (i.e., released MMAE).[15][17]
Caption: Experimental workflows for in vitro bystander effect assays.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers for MMAE-Based Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the development of antibody-drug conjugates (ADCs), profoundly influencing the therapeutic index of these targeted cancer therapies. For the potent anti-tubulin agent Monomethyl Auristatin E (MMAE), the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, plasma stability, bystander killing effect, and overall toxicity profile. This guide provides an objective, data-supported comparison of these two linker strategies for MMAE-based ADCs to aid in informed decision-making during drug development.
At a Glance: Key Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1][2] | Proteolytic degradation of the antibody backbone in the lysosome.[1][3] |
| Released Payload | Unmodified, potent MMAE.[1] | MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1][4] |
| Plasma Stability | Generally lower, with potential for premature drug release.[1] | Generally higher, leading to a more stable ADC in circulation.[1][4] |
| Bystander Effect | High, due to the release of membrane-permeable MMAE.[1] | Low to negligible, as the released payload is charged and less permeable.[1][4] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[1] | Lower potential due to higher stability and limited bystander effect.[1][4] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[1] | Less effective in heterogeneous tumors. |
Quantitative Data Summary
Direct head-to-head comparisons of cleavable and non-cleavable MMAE ADCs using the same antibody and experimental conditions are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 | Citation |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated, but used as a comparator for efficacy.[1] | |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE.[1] | |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 (target-positive) | Not specified | 10⁻¹¹ M | [4] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (antigen-negative) | Not applicable | 10⁻⁹ M (indicating lower bystander toxicity) | [4] |
Plasma Stability
| ADC Analyte | Linker Type | Species | Stability Metric | Result | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | Human, Monkey | % MMAE release after 6 days | <1% | [5] |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | Mouse | % MMAE release after 6 days | ~25% | [5] |
| Cys-linker-MMAE ADC (mil40-15) | Non-cleavable | Human | % MMAE release after 7 days | <0.01% | [4] |
In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals.[1] | |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [1] |
Signaling Pathways and Mechanisms of Action
Mechanism of Action of MMAE
MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Drug Release Mechanisms
The linker type determines how MMAE is released from the ADC upon internalization into the target cancer cell.
Caption: Comparison of drug release from cleavable and non-cleavable linkers within the lysosome.
The Bystander Effect
A key advantage of cleavable linkers with membrane-permeable payloads like MMAE is the bystander effect, which allows for the killing of adjacent antigen-negative tumor cells.[1]
Caption: Free MMAE from a cleavable linker can diffuse and kill nearby antigen-negative cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (Monoculture)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[6][7]
Workflow:
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload). Replace the cell culture medium with the ADC-containing medium.[7]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity, typically 48 to 144 hours.[6]
-
Viability Assessment: Add a cell viability reagent such as MTT or XTT.[7]
-
For MTT, after incubation, solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO) before reading the absorbance.[7]
-
For XTT, the formazan product is water-soluble, and absorbance can be read directly.[7]
-
-
Data Analysis: Measure the absorbance using a microplate reader.[6] Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value.
In Vitro Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[8][9]
Methodology:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the MMAE payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[9]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a sufficient duration to observe the bystander killing effect.
-
Quantification of Bystander Killing: Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.[9]
-
Data Analysis: Compare the viability of the Ag- cells in the presence and absence of Ag+ cells and the ADC to determine the extent of the bystander effect.
Plasma Stability Assay
This assay quantifies the premature release of the cytotoxic payload from the ADC in plasma.[10][11]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, monkey, mouse) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[4][10]
-
Sample Preparation:
-
Antibody-conjugated MMAE (acMMAE): Isolate the ADC from the plasma sample, for example, using affinity capture.
-
Free MMAE: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the unconjugated payload.[1]
-
-
Quantification: Use LC-MS/MS to quantify the concentration of acMMAE and free MMAE.
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the concentration-time data to determine key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[1]
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.[12]
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells expressing the target antigen into immunodeficient mice.[12]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[12]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC at various doses). Administer the ADC, typically via intravenous injection.[12]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[12]
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the tumor growth inhibition (TGI).
Conclusion
The choice between a cleavable and a non-cleavable linker for an MMAE-based ADC is a nuanced decision that depends on the specific therapeutic context. Cleavable linkers offer the potential for enhanced efficacy in heterogeneous tumors through the bystander effect, but this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[1] Conversely, non-cleavable linkers provide greater plasma stability and a potentially more favorable safety profile, making them suitable for homogenous tumors with high antigen expression.[1][4] A thorough understanding of the trade-offs, supported by robust preclinical data, is essential for the rational design and successful development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Plasma Stability of Peptide Linkers
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), hinges on the careful selection of a linker to connect the targeting moiety to the payload. The linker's stability in systemic circulation is a critical determinant of a conjugate's therapeutic index, directly influencing its efficacy and safety profile.[1] An ideal linker must remain stable in plasma to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic efficacy.[1][2] However, upon reaching the target site, the linker should be efficiently cleaved to release the active drug.[1]
This guide provides an objective comparison of the plasma stability of different classes of peptide linkers, supported by experimental data and detailed methodologies. Peptide linkers are a prominent class of enzymatically cleavable linkers that offer a balance of stability and controlled release, making them a focal point in the development of next-generation targeted therapeutics.[3]
Comparative Plasma Stability of Peptide Linkers
The stability of peptide linkers in plasma is influenced by their amino acid sequence, the source of the plasma (e.g., human, mouse, rat), and the specific enzymes present.[4][5] The following table summarizes available data on the plasma stability of various peptide linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in the conjugate, payload, and experimental conditions.
| Linker Type | Peptide Sequence | Plasma Source | Reported Stability/Half-Life | Key Findings & Considerations |
| Dipeptide | Valine-Citrulline (Val-Cit) | Human | Excellent stability.[1][3] | Widely used and well-established. Cleaved by cathepsin B in lysosomes.[2] Susceptible to premature cleavage by human neutrophil elastase.[6] |
| Dipeptide | Valine-Citrulline (Val-Cit) | Rodent (Mouse, Rat) | Less stable.[1][6] | Susceptible to cleavage by carboxylesterase 1C (Ces1C), complicating preclinical evaluation.[1][6] |
| Dipeptide | Phenylalanine-Lysine (Phe-Lys) | Human | Good stability.[3] | An alternative cathepsin B-cleavable linker.[2][3] |
| Tetrapeptide | Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Not specified | High plasma stability.[7] | Offers slower cleavage kinetics compared to some dipeptide linkers.[3] Used in successful ADC drugs.[7] |
| Asparagine-containing | Alanine-Alanine-Asparagine (Ala-Ala-Asn) | Mouse, Human | High stability in serum.[3] | Cleaved by legumain, an enzyme overexpressed in the tumor microenvironment.[3][6] Completely stable against human neutrophil elastase.[3] |
| Asparagine-containing | Asparagine-Asparagine (Asn-Asn) | Mouse, Human | High stability in serum.[3] | Legumain-mediated cleavage rate is five times higher than Val-Cit in lysosomes.[3] |
| Peptidomimetic | Cyclobutyl-Citrulline (cBuCit) | Human, Mouse | Excellent stability in human and mouse serum.[6] | Designed for high specificity towards cathepsin B, reducing off-target cleavage.[6] |
| Glutamic Acid-Valine-Citrulline | EVCit | Mouse | Good stability in mouse plasma.[3] | The addition of glutamic acid enhances stability in mouse plasma.[5] Resistant to neutrophil elastase-mediated cleavage.[3] |
| Ester-based | Glutaryl linker with amide bond | Human | Half-life of approximately 2 hours.[8] | Susceptible to fast hydrolysis of the ester bond.[8] |
| Amide-based | Amide and succinimidyl thioether | Human | Half-life of approximately 48 hours.[8] | More stable than ester-based linkers.[8] |
| Hydrazone | N/A | Human | Variable; concerns about stability in circulation have been raised.[1][9] | pH-sensitive, designed to cleave in the acidic environment of endosomes/lysosomes.[1][9] Stability is influenced by the specific chemical structure.[1] |
| β-Glucuronide | N/A | Rat | High plasma stability; no payload loss observed after one week in rat plasma.[1][6] | Cleaved by β-glucuronidase, which is abundant in the tumor microenvironment but has low activity in the bloodstream.[1][9] The hydrophilic nature can reduce ADC aggregation.[1] |
Classification of Cleavable Linkers
Peptide linkers are a major category within the broader class of cleavable linkers used in drug conjugates. The choice of linker dictates the mechanism of drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
MMAE vs. MMAF Antibody-Drug Conjugates: A Head-to-Head Comparison for Researchers
A deep dive into the mechanistic nuances and performance data of two leading auristatin-based payloads for antibody-drug conjugates (ADCs), providing researchers, scientists, and drug development professionals with a comprehensive guide to inform payload selection.
In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) efficacy and safety. Among the most prevalent payloads are the potent tubulin inhibitors, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, a subtle chemical modification dramatically alters their biological properties, leading to distinct therapeutic profiles. This guide provides an objective, data-driven comparison of MMAE and MMAF ADCs, summarizing their performance and providing supporting experimental data.
Mechanism of Action: A Shared Pathway to Apoptosis
Both MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Their fundamental mechanism of action is the inhibition of tubulin polymerization, a crucial process for mitotic spindle formation.[1][2] This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1]
The journey of an MMAE or MMAF ADC from administration to apoptosis follows a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically via endocytosis.[3] Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the potent auristatin payload.[3][] The freed MMAE or MMAF can then bind to tubulin, exerting its cytotoxic effect.
The Decisive Difference: Cell Permeability and the Bystander Effect
The primary structural distinction between MMAE and MMAF lies at the C-terminus. MMAE is a neutral molecule, while MMAF possesses a charged phenylalanine residue.[1][2] This seemingly minor difference has a profound impact on cell membrane permeability. MMAE, being more hydrophobic and neutral, can readily diffuse across cell membranes.[5][6] In contrast, the charged nature of MMAF renders it significantly less permeable to cell membranes.[5][6]
This disparity in permeability is the basis for the most significant functional difference between MMAE and MMAF ADCs: the bystander effect .
MMAE ADCs: Potent Bystander Killing
Due to its high membrane permeability, once MMAE is released into a target cancer cell, it can diffuse out into the tumor microenvironment and kill adjacent, antigen-negative cancer cells.[5][7] This "bystander killing" is a major advantage in treating heterogeneous tumors where not all cells express the target antigen.[8] However, this same property can also lead to increased off-target toxicity if the payload diffuses into healthy tissues.[1]
MMAF ADCs: A More Targeted Approach
Conversely, the low membrane permeability of MMAF largely confines its cytotoxic activity to the antigen-positive cells that have internalized the ADC.[5][7] This results in a minimal to absent bystander effect.[5] While this may be less effective in heterogeneous tumors, it can offer a wider therapeutic window and a more favorable safety profile by reducing off-target toxicities.[1][9]
Performance Data: A Head-to-Head Comparison
The following tables summarize the key performance differences between MMAE and MMAF ADCs based on published experimental data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency. As a free drug, MMAE is significantly more potent than MMAF due to its cell permeability.[10] When conjugated to an antibody, MMAF ADCs can achieve high potency against antigen-positive cells.[10]
| Compound | Cell Line | Target | IC50 (nmol/L) | Reference |
| Free MMAE | NCI N87 | - | 0.7 | [10] |
| Free MMAF | NCI N87 | - | 88.3 | [10] |
| Free MMAE | OE19 | - | 1.5 | [10] |
| Free MMAF | OE19 | - | 386.3 | [10] |
| Free MMAE | HCT116 | - | 8.8 | [10] |
| Free MMAF | HCT116 | - | 8,944 | [10] |
| Trastuzumab-MMAF | NCI N87 | HER2 | 0.09 | [10] |
| Pertuzumab-MMAF | NCI N87 | HER2 | 0.07 | [10] |
| Trastuzumab-MMAF | OE19 | HER2 | 0.18 | [10] |
| Pertuzumab-MMAF | OE19 | HER2 | 0.16 | [10] |
Bystander Effect
The bystander effect is a key differentiator between MMAE and MMAF ADCs. In vitro and in vivo studies consistently demonstrate the potent bystander killing capability of MMAE ADCs, while MMAF ADCs show a significantly reduced or absent effect.[6][11]
| Property | MMAE | MMAF | Reference |
| Membrane Permeability | High | Low | [5][6] |
| In Vitro Bystander Killing | Potent | Decreased/Absent | [5] |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models. | Moderate tumor growth delay, no complete remissions. | [6] |
In Vivo Efficacy
Preclinical in vivo studies, typically in xenograft mouse models, have demonstrated the potent anti-tumor activity of both MMAE and MMAF ADCs. The choice between the two often depends on the tumor model and the desired therapeutic outcome.
| ADC | Tumor Model | Target | Key Finding | Reference |
| cAC10-vcMMAE | Admixed CD30+ and CD30- tumors | CD30 | Complete tumor remission | [6] |
| cAC10-vcMMAF | Admixed CD30+ and CD30- tumors | CD30 | Moderate tumor growth delay, no complete remissions | [6] |
| ch14.18-MMAF | B78-D14 melanoma | GD2 | Significant tumor growth delay | [9] |
| Chi-Tn-MMAF | Jurkat T-cell leukemia | Tn antigen | Significant tumor growth inhibition | [9] |
Clinical and Safety Profile
The differing physicochemical properties of MMAE and MMAF also translate to different clinical and safety profiles. The higher potential for off-target toxicity with MMAE can lead to a narrower therapeutic window compared to MMAF.[1][12]
| Property | MMAE-ADCs | MMAF-ADCs | Reference |
| Systemic Toxicity | Higher potential for off-target toxicity due to membrane permeability. | Lower systemic toxicity due to reduced membrane permeability. | [1] |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs. | Generally higher, allowing for potentially higher dosing. | [12] |
| Common Adverse Events | Peripheral neuropathy, neutropenia. | Ocular toxicities, thrombocytopenia. | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[14][15][16]
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the appropriate wells. Include untreated and vehicle-treated cells as controls.[16]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect, typically 72 to 120 hours.[16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay is designed to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5][8][17]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[8]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[8]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture. Include an isotype control ADC.[8]
-
Incubation: Incubate the plates for a sufficient duration to observe the bystander effect.
-
Data Acquisition: Measure the viability of the Ag- cell population using a method that can distinguish between the two cell types (e.g., flow cytometry or high-content imaging based on the fluorescent reporter).[18]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[1]
Conclusion: Strategic Payload Selection for Optimal Therapeutic Outcomes
The choice between MMAE and MMAF as an ADC payload is a strategic one that depends on the specific therapeutic goals and the characteristics of the target tumor.
-
MMAE is a potent choice, particularly for heterogeneous tumors where its bystander effect can eradicate antigen-negative cancer cells.[1] However, this comes with a higher risk of off-target toxicities, necessitating careful dose optimization.[1]
-
MMAF offers a potentially safer alternative , with its limited cell permeability reducing the bystander effect and associated off-target toxicities.[1] This may allow for higher dosing and a wider therapeutic window, making it a suitable option for tumors with more homogeneous antigen expression or when a better safety profile is a primary concern.[1]
Ultimately, a thorough understanding of the distinct properties of MMAE and MMAF, supported by robust preclinical data, is essential for the rational design and successful development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. agilent.com [agilent.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to Payload Release Mechanisms: Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic release of a cytotoxic payload from an antibody-drug conjugate (ADC) is paramount to its therapeutic success, directly influencing both efficacy and safety. This guide provides a detailed comparison of the payload release mechanism of Mc-Alanyl-Alanyl-Asparagine-PAB-MMAE, a novel legumain-cleavable linker system, with other established and emerging linker technologies. The information presented herein is supported by experimental data to aid in the rational design and evaluation of next-generation ADCs.
Mechanism of Payload Release from this compound
The this compound ADC leverages a sophisticated, multi-step process to ensure targeted payload delivery. This process is initiated upon the ADC's binding to a target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.
The key steps involved in the payload release are:
-
Enzymatic Cleavage: Within the lysosome, the peptide linker, specifically the bond C-terminal to the asparagine residue, is cleaved by the lysosomal protease legumain. Legumain, an asparaginyl endopeptidase, is often overexpressed in the tumor microenvironment and within tumor cells, providing a degree of specificity.[1][2]
-
Self-Immolation: The cleavage of the peptide linker triggers the spontaneous 1,6-elimination of the p-aminobenzyl carbamate (B1207046) (PABC) spacer.
-
Payload Liberation: This self-immolative cascade results in the release of the potent cytotoxic agent, monomethyl auristatin E (MMAE), in its unmodified and fully active form.
This targeted release mechanism is designed to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to efficiently liberate the payload within the target cancer cell.
Comparative Analysis of Linker Technologies
The performance of an ADC is critically dependent on the choice of its linker. The following tables provide a quantitative comparison of the this compound linker with other commonly used cleavable and non-cleavable linkers.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Peptide Sequence | Payload | Target Cell Line | IC50 (µg/mL) | Reference(s) |
| Legumain-Cleavable | Asn-Asn | MMAE | SKBR3 (HER2+) | ~0.021-0.042 | [3] |
| Legumain-Cleavable | Asn-Asn | MMAE | Ramos (CD20+) | ~0.15-0.2 | [3] |
| Cathepsin-Cleavable | Val-Cit | MMAE | SKBR3 (HER2+) | ~0.03 | [4] |
| Cathepsin-Cleavable | Val-Cit | MMAE | Ramos (CD20+) | ~0.15 | [3] |
| Non-Cleavable | SMCC | DM1 | SK-BR-3 (HER2+) | 0.03 | N/A |
Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions. The data presented provides a general comparison of potency.
Table 2: Comparison of Plasma Stability of ADCs with Different Linkers
| Linker Type | Peptide Sequence | Plasma Source | Incubation Time | % Payload Release | Reference(s) |
| Legumain-Cleavable | Asn-Asn | Human | 7 days | ~5% | [3][5] |
| Legumain-Cleavable | Asn-Asn | Mouse | 7 days | ~15% | [3][5] |
| Cathepsin-Cleavable | Val-Cit | Human | 6 days | <1% | [6] |
| Cathepsin-Cleavable | Val-Cit | Mouse | 6 days | >20% | [6] |
| Disulfide | SPDB | Human | 7 days | ~20-30% | N/A |
Note: The higher payload release of Val-Cit linkers in mouse plasma is attributed to cleavage by carboxylesterase 1c (Ces1c), highlighting a potential challenge in preclinical to clinical translation for this linker type. Asparagine-containing linkers have been shown to be resistant to Ces1c-mediated cleavage.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. The following are representative protocols for key in vitro assays.
Legumain Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by the target protease, legumain.
Materials:
-
ADC with this compound linker
-
Recombinant human legumain
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5, containing 1 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Activate the recombinant legumain according to the manufacturer's instructions.
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and activated legumain (e.g., 20 nM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released MMAE payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature payload release in circulation.
Materials:
-
ADC
-
Human and mouse plasma
-
PBS
-
Protein A or Protein G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately dilute the sample in cold PBS to stop the reaction.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove non-specifically bound plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC or the amount of released payload at each time point to determine the plasma stability profile.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete growth medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
The this compound linker represents a promising advancement in ADC technology. Its reliance on legumain for cleavage offers a distinct mechanism of action compared to the widely used cathepsin-cleavable linkers like Val-Cit. The available data suggests that asparagine-containing linkers exhibit comparable to improved potency, enhanced plasma stability (particularly in rodent models), and resistance to enzymes implicated in off-target toxicities associated with some existing ADCs.[3][7][8] This positions legumain-cleavable linkers as a compelling alternative for the development of safer and more effective antibody-drug conjugates. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation and comparison of this and other novel linker technologies.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alanyl-Alanyl-Asparagine and Valine-Alanine Peptide Linkers in Drug Conjugates
For researchers and professionals in drug development, the choice of a linker is a critical determinant of a conjugate's success, directly influencing its stability, efficacy, and safety profile. This guide provides a detailed comparison of the well-established Valine-Alanine (Val-Ala) linker and the less characterized Alanyl-Alanyl-Asparagine (Ala-Ala-Asn) linker. While extensive experimental data exists for Val-Ala, this document offers a theoretical profile for Ala-Ala-Asn based on biochemical principles and proposes a framework for its empirical evaluation.
Section 1: The Valine-Alanine (Val-Ala) Linker: A Profile
The Val-Ala dipeptide is a widely utilized linker in the field of antibody-drug conjugates (ADCs), recognized for its susceptibility to cleavage by lysosomal proteases.[][2][] Its design leverages the elevated expression of enzymes like Cathepsin B within tumor cells to ensure targeted release of cytotoxic payloads.[][5]
Mechanism of Action
ADCs employing a Val-Ala linker typically function via receptor-mediated endocytosis. After binding to a target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide bond between valine and alanine (B10760859) by Cathepsin B.[][6][7] This cleavage event initiates the release of the active drug, which can then exert its cytotoxic effect.[5]
Caption: General signaling pathway for an ADC with a protease-cleavable linker.
Performance Characteristics
The Val-Ala linker is valued for its balance of plasma stability and efficient intracellular cleavage.[2][7] Studies have shown it exhibits good stability in circulation, minimizing premature drug release and associated off-target toxicity.[2] Compared to the more common Val-Cit linker, Val-Ala has been reported to cause less aggregation in ADCs with high drug-to-antibody ratios (DAR), potentially due to its higher hydrophilicity.[][] In some non-internalizing ADC models, the Val-Ala linker demonstrated superior performance compared to Val-Cit, Val-Lys, and Val-Arg analogues.[8]
| Property | Val-Ala Linker Performance |
| Cleavage Enzyme | Primarily Cathepsin B.[][6] |
| Cleavage Site | Lysosomes within target cells.[][] |
| Plasma Stability | Generally stable in bloodstream, preventing premature payload release.[2][7] |
| Hydrophilicity | More hydrophilic than Val-Cit, which can reduce aggregation issues at high DARs.[][] |
| In Vivo Efficacy | Has demonstrated potent anti-cancer activity in preclinical and clinical settings (e.g., in loncastuximab tesirine).[][8] |
Section 2: The Alanyl-Alanyl-Asparagine (Ala-Ala-Asn) Linker: A Theoretical Profile
Predicted Cleavage and Stability
The Ala-Ala-Asn sequence does not contain a canonical Cathepsin B recognition motif like Val-Ala. However, several possibilities for its cleavage exist:
-
Legumain: Legumain, an asparaginyl endopeptidase, is also overexpressed in the lysosomes of tumor cells and is known to cleave linkers containing asparagine (Asn) residues.[9] It is plausible that Ala-Ala-Asn could be a substrate for legumain, which would provide a similar tumor-selective release mechanism as cathepsin-cleavable linkers.
-
Other Proteases: The Ala-Ala bond may be susceptible to cleavage by other proteases present in the tumor microenvironment or within the cell, such as elastases.
-
Signal Peptidase: While not directly relevant to ADC linkers, bacterial signal peptidase I recognizes an "Ala-X-Ala" motif, suggesting that sequences rich in alanine can be specific enzymatic substrates.[10]
Predicted Physicochemical Properties
The presence of asparagine, a polar amino acid, would likely make the Ala-Ala-Asn linker significantly more hydrophilic than Val-Ala.[11] This could be advantageous for conjugating highly hydrophobic payloads, potentially improving ADC solubility, reducing aggregation, and favorably altering pharmacokinetic properties.[12][13][14]
| Property | Predicted Ala-Ala-Asn Linker Performance |
| Potential Cleavage Enzyme | Legumain (due to Asn), or other tumor-associated proteases.[9] |
| Potential Cleavage Site | Lysosomes (if legumain-mediated). |
| Plasma Stability | Unknown; would require empirical testing. Stability against human neutrophil elastase would be a key parameter.[15] |
| Hydrophilicity | Predicted to be high due to the asparagine residue, potentially reducing aggregation.[11][16] |
| Flexibility | Alanine and asparagine provide more conformational flexibility than the bulkier valine residue.[17] |
Section 3: Experimental Protocols for Comparative Evaluation
To empirically compare the Ala-Ala-Asn linker to the Val-Ala linker, a series of standardized assays must be performed. The following protocols outline the key experiments required for a comprehensive assessment.
Enzymatic Cleavage Assay
Objective: To determine the susceptibility and kinetics of linker cleavage by specific proteases (e.g., Cathepsin B, Legumain).
Methodology:
-
Substrate Synthesis: Synthesize fluorogenic model substrates for each linker, such as Linker-p-aminobenzylcarbamate (PABC)-Fluorophore.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5). Reconstitute purified human Cathepsin B or Legumain to a working concentration.
-
Assay Procedure:
-
Pipette 50 µL of substrate solution (at various concentrations for kinetic analysis) into a 96-well black microplate.
-
Add 50 µL of the enzyme solution to initiate the reaction. Include a no-enzyme control and a known substrate control (e.g., Z-Arg-Arg-AMC for Cathepsin B).
-
Incubate the plate at 37°C.
-
-
Data Acquisition: Measure the increase in fluorescence intensity over time using a plate reader (e.g., Excitation/Emission wavelengths of ~380/460 nm for AMC fluorophore).
-
Data Analysis: For kinetic analysis, plot reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine Kₘ and kcat values.[18]
Plasma Stability Assay
Objective: To evaluate the stability of the linker-payload in human plasma to predict in vivo stability.
Methodology:
-
ADC Preparation: Prepare ADCs with a drug-to-antibody ratio (DAR) of ~4 for both the Val-Ala and Ala-Ala-Asn linkers.
-
Incubation: Incubate the ADCs in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Analysis: Analyze the samples using an affinity-capture ELISA combined with liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and detect any released payload over time.
-
Data Analysis: Calculate the half-life (t½) of the intact ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To compare the potency of ADCs constructed with each linker against a target cancer cell line.
Methodology:
-
Cell Culture: Seed a target antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of each ADC. Include an isotype control ADC (non-targeting) and untreated cells as controls.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and fit to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each ADC.
Caption: Proposed experimental workflow for comparing Val-Ala and Ala-Ala-Asn linkers.
Conclusion
The Val-Ala linker is a proven, effective component in ADC design, offering reliable cleavage by Cathepsin B and good systemic stability. The Ala-Ala-Asn linker remains a theoretical construct but holds promise, particularly due to its potential for high hydrophilicity and alternative cleavage mechanism via legumain. Its increased hydrophilicity may be especially beneficial for ADCs with high DARs or those carrying very hydrophobic payloads.
For researchers, the Val-Ala linker represents a lower-risk, well-validated option. However, the exploration of novel linkers like Ala-Ala-Asn is essential for advancing the field. The experimental framework provided here offers a clear path for the direct, empirical comparison required to validate the performance of Ala-Ala-Asn and determine its potential as a next-generation ADC linker.
References
- 2. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adcreview.com [adcreview.com]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 12. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. pnas.org [pnas.org]
- 18. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
